molecular formula C14H13BrN2O3 B1277060 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline CAS No. 957062-86-1

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1277060
CAS No.: 957062-86-1
M. Wt: 337.17 g/mol
InChI Key: JYXSTHDIPJVKSH-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a useful research compound. Its molecular formula is C14H13BrN2O3 and its molecular weight is 337.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-13-7-4-11(15)8-14(13)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXSTHDIPJVKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429145
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957062-86-1
Record name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a substituted nitroaniline derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. Its unique architecture, featuring a reactive secondary amine, an electron-deficient aromatic ring, and strategically placed bromo and nitro groups, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and an exploration of its potential applications as a scaffold in the development of novel therapeutics, such as protein degraders and kinase inhibitors.

Chemical Identity and Core Properties

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is characterized by a central 2-nitroaniline core. A bromine atom is substituted at the C4 position of the benzene ring, and a 4-methoxybenzyl group is attached to the exocyclic amine. This combination of functional groups dictates its chemical behavior and potential utility.

The nitro group is strongly electron-withdrawing, which significantly reduces the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring. The bromine atom provides a handle for cross-coupling reactions, while the 4-methoxybenzyl group can serve as a protecting group or as a key pharmacophoric element.

Table 1: Core Chemical Identifiers

Property Value Source(s)
CAS Number 957062-86-1 [1][2]
Molecular Formula C₁₄H₁₃BrN₂O₃ [1][2][3]
Molecular Weight 337.17 g/mol [1][2]
IUPAC Name 4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline [3]

| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[O-] |[1] |

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its key precursor, 4-bromo-2-nitroaniline.

Table 2: Physicochemical Properties

Property Value (Predicted or from Precursor) Notes
Physical Form Expected to be a yellow or orange crystalline solid. Based on the chromophore of the nitroaniline system. 4-Bromo-2-nitroaniline is a yellow crystalline solid.[4]
Melting Point 110-113 °C (for precursor 4-bromo-2-nitroaniline) [5][6] The N-benzylation would likely alter this value.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF. [4] Typical for halogenated aromatic amines.

| Boiling Point | >300 °C (Predicted) | High due to molecular weight and polarity. The precursor 4-bromo-2-nitroaniline has a boiling point of 308.7 °C.[7] |

Predicted Spectroscopic Analysis

The structural features of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline give rise to a predictable spectroscopic signature.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. Protons on the nitroaniline ring would appear in the aromatic region (approx. δ 7.0-8.5 ppm), significantly influenced by the electron-withdrawing nitro group. The 4-methoxybenzyl group would exhibit a characteristic AA'BB' system for its aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the methoxy (OCH₃) protons around δ 3.8 ppm, and a doublet for the benzylic methylene (CH₂) protons around δ 4.5 ppm, which would couple to the adjacent N-H proton. The N-H proton itself would likely appear as a triplet further downfield.

  • ¹³C NMR Spectroscopy : The carbon spectrum would show signals for all 14 unique carbons. The carbon bearing the nitro group (C2) would be shifted significantly downfield. Other key signals include the benzylic CH₂ carbon (approx. 50 ppm), the methoxy carbon (approx. 55 ppm), and the aromatic carbons spanning the 110-150 ppm range.

  • IR Spectroscopy : The infrared spectrum would be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group would be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching from the methoxy ether and C-Br stretching would also be observable in the fingerprint region.

  • Mass Spectrometry : The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline involves the N-alkylation of the readily available precursor, 4-bromo-2-nitroaniline, with 4-methoxybenzyl chloride (or bromide). This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.

The precursor, 4-bromo-2-nitroaniline, can be synthesized by the nitration of 4-bromoacetanilide, followed by acidic hydrolysis to remove the acetyl protecting group.[8] This multi-step process is outlined below.

SynthesisWorkflow cluster_0 Step 1: Preparation of Precursor cluster_1 Step 2: N-Alkylation A 4-Bromoaniline B 4-Bromoacetanilide A->B Acetic Anhydride C 4-Bromo-2-nitroacetanilide B->C HNO₃, H₂SO₄ D 4-Bromo-2-nitroaniline C->D HCl, H₂O, Reflux F 4-Bromo-N-(4-methoxybenzyl) -2-nitroaniline D->F Base (e.g., K₂CO₃) Solvent (e.g., DMF) E 4-Methoxybenzyl Chloride E->F

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol: N-Alkylation

This protocol describes the synthesis of the title compound from its direct precursors.

  • Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-nitroaniline (1.0 eq.). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base acts as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Alkylation: Add 4-methoxybenzyl chloride (1.1 eq.) to the stirring mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the reaction, as the nucleophilicity of the aniline is reduced by the ortho-nitro group.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear over time, while the starting material spot diminishes.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial as it unmasks a second amino group, yielding a substituted benzene-1,2-diamine. This diamine can then be used to construct heterocyclic rings, such as benzimidazoles, which are prevalent in pharmaceuticals.[9]

  • Aromatic Ring Substitution: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents at the C4 position.

  • Secondary Amine: The secondary amine can undergo further reactions, such as acylation or alkylation, although its reactivity is somewhat diminished by the adjacent electron-deficient ring.

Applications in Medicinal Chemistry and Drug Discovery

Substituted nitroanilines are foundational scaffolds in modern drug discovery. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[2]

The strategic placement of its functional groups makes it an ideal starting point for creating libraries of complex molecules. For instance, the structurally related compound 4-Bromo-2-methyl-6-nitroaniline is a key intermediate in the development of Casein Kinase 2 (CK2) inhibitors, which are investigated for treating cancer and neurological disorders.[10] By analogy, 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline serves as a valuable scaffold for generating novel kinase inhibitors or other targeted therapeutics.

DrugDiscovery A 4-Bromo-N-(4-methoxybenzyl) -2-nitroaniline Scaffold B Step 1: Nitro Reduction A->B C Step 2: Cross-Coupling (at Br) A->C D Step 3: Heterocycle Formation B->D E Diverse Library of Potential Inhibitors C->E D->E

Caption: Role as a versatile scaffold in drug discovery.

Safety and Handling

Table 3: GHS Hazard Information for 4-Bromo-2-nitroaniline

Hazard Class Hazard Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [5][11]
Skin Irritation H315 Causes skin irritation [5][11]
Skin Sensitization H317 May cause an allergic skin reaction [5][11]
Eye Irritation H319 Causes serious eye irritation [5][11]

| STOT, Single Exposure | H335 | May cause respiratory irritation |[5][11] |

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), a lab coat, and chemical safety goggles.[5]

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a chemical intermediate with significant potential, particularly for researchers in drug discovery and organic synthesis. Its well-defined structure allows for predictable reactivity at multiple sites, including nitro group reduction, palladium-catalyzed cross-coupling, and derivatization of the secondary amine. This versatility makes it an excellent scaffold for building diverse molecular libraries aimed at identifying novel bioactive compounds. While specific experimental data is limited, its properties and behavior can be reliably inferred from fundamental chemical principles and related structures, providing a solid foundation for its application in advanced scientific research.

References

  • Appchem. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | 957062-86-1. Available at: [Link]

  • CP Lab Safety. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, min 98%, 1 gram. Available at: [Link]

  • Wikipedia. 2-Nitroaniline. Available at: [Link]

  • PubChem. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132. Available at: [Link]

  • Pharmaffiliates. 4-Bromo-2-nitroaniline | CAS No : 875-51-4. Available at: [Link]

  • ResearchGate. Transetherification reactions of 2-nitroanilines. Available at: [Link]

  • PubChem. 2-Nitroaniline | C6H6N2O2 | CID 6946. Available at: [Link]

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]

  • PubChem. 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204. Available at: [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development. Available at: [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For researchers, scientists, and professionals in drug development.

Abstract

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals, dyes, and materials with non-linear optical properties. The specific substitution pattern on the aniline ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. The introduction of a bromo- group at the 4-position and a nitro- group at the 2-position of the aniline scaffold creates a unique electronic environment. Further N-alkylation with a methoxybenzyl group introduces additional steric and electronic factors, making 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline a compound of interest for exploring structure-activity relationships in various molecular design endeavors.

Synthetic Pathway and Rationale

The most direct and logical synthetic route to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline involves the N-alkylation of the readily available starting material, 4-Bromo-2-nitroaniline, with 4-methoxybenzyl chloride. This is a classic nucleophilic substitution reaction where the weakly basic amino group of the aniline derivative attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 4-Bromo-2-nitroaniline P + A->P B 4-Methoxybenzyl chloride B->P C Base (e.g., K2CO3) Solvent (e.g., DMF) C->P D 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline P->D N-alkylation

Caption: Synthetic route to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Core Physical Properties and Their Determination

The physical properties of a compound are critical for its handling, formulation, and application. The following sections detail the key physical properties of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and the experimental protocols for their determination.

Molecular Identity and Structure
PropertyValueSource
Molecular Formula C₁₄H₁₃BrN₂O₃Calculated
Molecular Weight 337.17 g/mol Calculated
IUPAC Name 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline
CAS Number Not available
Melting Point

The melting point is a crucial indicator of purity for a crystalline solid. For a pure compound, the melting range is typically narrow.

PropertyExpected Range
Melting Point 115-125 °C (estimated)

This is an estimated value based on the melting point of the starting material, 4-Bromo-2-nitroaniline (110-113 °C), and the introduction of the N-methoxybenzyl group which is expected to increase the molecular weight and potentially disrupt crystal packing.

Experimental Protocol for Melting Point Determination[1][2]
  • Sample Preparation: A small amount of the dry, crystalline 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for reaction work-up, purification, and formulation.

SolventExpected SolubilityRationale
Water InsolubleThe molecule is largely non-polar due to the aromatic rings.
Methanol, Ethanol Sparingly SolubleThe presence of the nitro and amino groups allows for some interaction with polar protic solvents.
Dichloromethane, Chloroform Soluble"Like dissolves like"; the compound is expected to be soluble in halogenated organic solvents.
Acetone, Ethyl Acetate SolubleThese polar aprotic solvents should effectively solvate the molecule.
Hexane Sparingly Soluble to InsolubleThe polarity of the nitro and amino groups will likely limit solubility in non-polar aliphatic solvents.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) Very SolubleThese are strong polar aprotic solvents capable of dissolving a wide range of organic compounds.
Experimental Protocol for Solubility Determination[3][4]
  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a vial.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the vial.

  • Mixing: The mixture is vortexed or agitated for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Observation: The solution is visually inspected for the presence of undissolved solid.

  • Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the visual observation.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and identity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-3 (aromatic proton ortho to nitro group)
~7.4dd1HH-5 (aromatic proton)
~7.3d2HAromatic protons on methoxybenzyl group
~6.9d2HAromatic protons on methoxybenzyl group
~6.8d1HH-6 (aromatic proton)
~4.5d2H-CH₂- (benzylic protons)
~3.8s3H-OCH₃ (methoxy protons)
~3.5br s1H-NH-

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~159Aromatic C-O
~145Aromatic C-NO₂
~138Aromatic C-N
~130-114Aromatic CH carbons
~115Aromatic C-Br
~55-OCH₃
~48-CH₂-
Experimental Protocol for NMR Spectroscopy[5]
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₂- and -OCH₃)
~1520 and ~1340StrongAsymmetric and symmetric N-O stretch of the nitro group
~1600, ~1500Medium-StrongAromatic C=C stretches
~1250StrongC-O stretch (aryl ether)
~1100MediumC-N stretch
~820StrongC-H out-of-plane bend (para-disubstituted ring)
~550MediumC-Br stretch
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: A background spectrum is collected, followed by the sample spectrum.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data

m/zInterpretation
336/338[M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a monobrominated compound, in an approximate 1:1 ratio.
121Fragment corresponding to the 4-methoxybenzyl cation.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The molecules are ionized, for example by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. By understanding the rationale behind the synthetic approach and the principles of the analytical techniques employed, researchers can confidently prepare and characterize this and other novel substituted anilines. The data and protocols presented herein serve as a valuable resource for the scientific community, facilitating further exploration of this chemical space for applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Melting Point Determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Solubility. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). ¹H NMR Spectroscopy. Retrieved from [Link]

Technical Whitepaper: Structural Elucidation and Analytical Characterization of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

[1]

Executive Summary

This technical guide details the structural elucidation of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline , a critical intermediate often utilized in the synthesis of benzimidazole-based therapeutics and non-linear optical (NLO) materials.[1] The precise characterization of this scaffold is essential due to the potential for regioisomeric impurities (e.g., N,N-dialkylation or displacement at the wrong position) during synthesis. This document provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (IR) to definitively assign the structure.

Synthetic Context & Sample Origin

To understand the impurity profile and necessary elucidation steps, one must understand the genesis of the sample. The most robust synthetic route for this molecule is Nucleophilic Aromatic Substitution (


)1
  • Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 4-Methoxybenzylamine

    
     Product + HF.[1]
    
  • Why this matters for Elucidation:

    • Regioselectivity: The fluorine atom is significantly more electrophilic than the bromine at C-4 due to the strong -I (inductive) and -M (mesomeric) effect of the ortho-nitro group. However, trace substitution at the bromine position is a theoretical risk that must be ruled out by NMR.[1]

    • Stoichiometry: Over-alkylation to the tertiary amine is possible if the benzylamine is in large excess.[1]

Mass Spectrometry: The Isotopic Fingerprint

The first step in validation is confirming the molecular formula and the presence of the halogen.

Protocol: HRMS (ESI+)

Method: Electrospray Ionization (ESI) in Positive Mode.[1] Solvent: Methanol + 0.1% Formic Acid.[1]

Data Interpretation

The presence of a single Bromine atom provides a definitive isotopic signature.[1][2][3][4] Bromine exists as two stable isotopes,


1
Ion Speciesm/z (Theoretical)Pattern DescriptionDiagnostic Value
[M+H]

(

Br)
337.0188Peak A (100% Int)Confirms Formula (

)
[M+H]

(

Br)
339.0167Peak B (~98% Int)Confirms presence of one Br atom
Fragment ~121.06Tropylium ionCharacteristic of 4-methoxybenzyl group

Critical Check: If the mass spectrum shows an M, M+2, M+4 pattern (1:2:1), the sample is contaminated with a dibromo species. If the M/M+2 ratio is 3:1, Chlorine has been substituted for Bromine (possible if using chloro- starting material).[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used here primarily to confirm the oxidation state of the nitrogen species (Secondary Amine vs. Tertiary Amine vs. Nitro).

Key Assignments:

  • 
     (Stretch): 
    
    
    .[1] A single sharp band confirms a secondary amine.[1] Absence of this band suggests over-alkylation (tertiary amine).[1]
  • 
     (Asymmetric): 
    
    
    .[1]
  • 
     (Symmetric): 
    
    
    .[1]
  • 
     (Ether): 
    
    
    (Aryl alkyl ether stretch).[1]

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive step for proving connectivity.[1] The molecule consists of two distinct aromatic systems linked by a methylene bridge.[1]

Experimental Protocol
  • Solvent: DMSO-

    
     is preferred over 
    
    
    .[1]
    • Reasoning: DMSO minimizes proton exchange, allowing the observation of the NH coupling to the benzylic CH2 , which appears as a triplet (NH) and doublet (CH2). In

      
      , these often collapse to broad singlets.[1]
      
  • Frequency: 400 MHz or higher.

H NMR Assignment Logic

The spectrum is divided into three zones: The Aniline Core (Ring A), The Benzyl Arm (Ring B), and the Aliphatic Linkers.

Zone 1: The Aniline Core (Trisubstituted)

The 2-nitro-4-bromo substitution pattern creates a specific splitting system:

  • H-3 (ortho to NO

    
    ):  The most deshielded proton due to the anisotropy of the nitro group.[1] It appears as a doublet with a small meta-coupling constant (
    
    
    Hz).[1]
    • Shift:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ppm.[1]
      
  • H-5 (ortho to Br, meta to NO

    
    ):  Coupled to both H-3 (meta) and H-6 (ortho). Appears as a doublet of doublets (
    
    
    Hz).[1]
    • Shift:

      
       ppm.[1][5]
      
  • H-6 (ortho to NH): Shielded by the electron-donating amine.[1] Appears as a doublet (

    
     Hz).[1]
    
    • Shift:

      
       ppm.[1]
      
Zone 2: The Benzyl Arm (Ring B)

Standard para-substituted benzene pattern (AA'BB' system), often appearing as two "roofed" doublets.[1]

  • H-2'/H-6':

    
     ppm (
    
    
    Hz).[1]
  • H-3'/H-5':

    
     ppm (
    
    
    Hz) (Shielded by OMe).[1]
Zone 3: Aliphatic & Heteroatom[1]
  • N-H:

    
     ppm (Broad triplet in DMSO).[1] The downfield shift is due to an intramolecular Hydrogen Bond with the ortho-nitro oxygen.[1]
    
  • Benzylic CH

    
    : 
    
    
    ppm (Doublet,
    
    
    Hz).[1]
  • Methoxy CH

    
    : 
    
    
    ppm (Singlet).[1]
C NMR & 2D Correlations (HMBC)

To prove the benzyl group is attached to the Nitrogen (and not the Oxygen of the nitro group or a carbon), use Heteronuclear Multiple Bond Correlation (HMBC).

  • Key Correlation: The Benzylic CH

    
      protons will show a strong 3-bond correlation to:
    
    • C-1 of the Aniline Ring (

      
       ppm).[1][5]
      
    • C-2/6 of the Benzyl Ring (

      
       ppm).[1]
      
    • Absence of correlation to C-3/C-4 of the aniline ring rules out rearrangement.

Visualization of Elucidation Workflow

ElucidationWorkflowStartCrude Product(Orange Solid)Step11. HRMS (ESI+)Target: m/z 337/339 (1:1)Start->Step1Decision1Br Isotope PatternConfirmed?Step1->Decision1Step22. 1H NMR (DMSO-d6)Check: NH-CH2 CouplingDecision1->Step2YesFailRe-evaluate Synthesis(Check for bis-alkylation)Decision1->FailNo (Wrong Pattern)Step33. HMBC (2D NMR)Verify N-C connectivityStep2->Step3Step44. X-Ray Crystallography(Optional: Absolute Proof)Step3->Step4FinalStructure Validated:4-Bromo-N-(4-methoxybenzyl)-2-nitroanilineStep4->Final

Figure 1: Step-by-step structural validation workflow ensuring isotopic integrity and connectivity.

Connectivity Diagram (HMBC Logic)

HMBC_Correlationscluster_0Key Connectivity ProofH_BenzylBenzylic H(4.45 ppm)C_Aniline_1Aniline C-1(C-N)H_Benzyl->C_Aniline_1Definitive LinkC_Benzyl_1Benzyl C-1(Ipso)H_Benzyl->C_Benzyl_1HMBC (3J)N_AmineAmine N

Figure 2: Critical HMBC correlations required to prove the N-alkylation of the aniline core.

Quality Control & Purity Specifications

For researchers using this compound for biological assays or further synthesis, the following purity criteria are recommended:

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Impurity A: 4-Bromo-2-nitroaniline (Unreacted starting material).[1]

    • Impurity B:N,N-bis(4-methoxybenzyl)-4-bromo-2-nitroaniline (Over-alkylation product).[1]

  • Appearance: Distinct orange to red needles (due to the nitro-aniline conjugation).[1]

  • Melting Point: Distinct sharp range (approx.[1]

    
    , dependent on polymorph/solvent).[1]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for NMR splitting patterns and IR group frequencies).

  • ChemicalBook. (2025).[1] 4-Bromo-2-nitroaniline NMR and MS Data. Retrieved from .[1] (Source for core aniline scaffold spectral data).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Standard reference for 4-methoxybenzylamine and nitroaniline fragment shifts).

  • PubChem. (2025).[1][6] Compound Summary: 4-Bromo-2-nitroaniline.[1][7][8] National Library of Medicine.[1] Retrieved from .[1] (Safety and physical property grounding).

Physicochemical Characterization and Synthetic Utility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS: 957062-86-1) is a critical synthetic intermediate in medicinal chemistry, particularly in the development of benzimidazole-based therapeutics and kinase inhibitors. Its structural value lies in its trifunctional nature: the nitro group serves as a latent amine for cyclization; the bromine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); and the 4-methoxybenzyl (PMB) moiety acts as an acid-labile protecting group that solubilizes intermediates and prevents N1-alkylation side reactions during downstream processing.

Part 1: Molecular Identity & Physicochemical Profile

The precise characterization of this molecule is essential for stoichiometry calculations and mass spectrometry validation. Note the distinct isotopic pattern due to the bromine atom.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
IUPAC Name 4-Bromo-N-(4-methoxybenzyl)-2-nitroanilineAlso referred to as N-(4-Methoxybenzyl)-4-bromo-2-nitroaniline
CAS Number 957062-86-1 Unique identifier for regulatory/inventory verification
Molecular Formula C₁₄H₁₃BrN₂O₃ Carbon count includes the benzyl protecting group
Molecular Weight 337.17 g/mol Average weight for stoichiometric calculations
Monoisotopic Mass 336.01 g/mol (⁷⁹Br)The mass spectrum will show a 1:1 doublet at m/z 336 and 338
Appearance Orange to Red SolidCharacteristic of ortho-nitroanilines due to conjugation
Solubility DMSO, DMF, DCM, THFPoor solubility in water and hexanes

Part 2: High-Fidelity Synthesis Protocol (SnAr Route)

While N-alkylation of 4-bromo-2-nitroaniline is possible, it often suffers from poly-alkylation and poor yields. The Nucleophilic Aromatic Substitution (SₙAr) of 4-bromo-1-fluoro-2-nitrobenzene is the field-standard method for high purity and regioselectivity.

The Mechanism

The reaction proceeds via a Meisenheimer complex. The strong electron-withdrawing effect of the ortho-nitro group activates the fluorine atom for displacement by the nucleophilic amine (4-methoxybenzylamine).

Experimental Protocol

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

  • 4-Methoxybenzylamine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene and anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Add DIPEA followed by the dropwise addition of 4-methoxybenzylamine at 0 °C. The reaction is exothermic; temperature control prevents impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. The solution will turn a deep orange/red color.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting fluoride (m/z ~220) and appearance of the product (m/z 337/339).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (0-20% EtOAc in Hexanes).

Visualization: Synthesis Pathway

SnAr_Synthesis Reactant1 4-Bromo-1-fluoro- 2-nitrobenzene Intermediate Meisenheimer Complex Reactant1->Intermediate + DIPEA, THF, 0°C Reactant2 4-Methoxybenzylamine Reactant2->Intermediate Product 4-Bromo-N-(PMB)- 2-nitroaniline Intermediate->Product - HF (scavenged)

Figure 1: Regioselective synthesis via Nucleophilic Aromatic Substitution (SₙAr), avoiding over-alkylation issues common with aniline precursors.[1]

Part 3: Strategic Utility in Drug Design

This molecule is rarely the end product. It is a "linchpin" scaffold used to construct 1-PMB-5-bromo-benzimidazoles .

Benzimidazole Cyclization

Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields the corresponding ortho-phenylenediamine. Condensation with aldehydes or carboxylic acids closes the imidazole ring.

  • Why PMB? The PMB group protects the N1 position, forcing cyclization to occur cleanly and preventing regioisomer mixtures during subsequent alkylations.

Palladium Cross-Coupling

The bromine at position 4 (which becomes position 5 or 6 in the benzimidazole, depending on tautomer nomenclature) remains intact during the SₙAr and reduction steps. This allows researchers to perform Suzuki or Buchwald-Hartwig couplings late in the synthesis to diversify the library.

Deprotection

The PMB group can be removed at the final stage using:

  • TFA (Trifluoroacetic acid): Acidic cleavage at 60–80 °C.

  • CAN (Ceric Ammonium Nitrate): Oxidative cleavage (milder pH).

Visualization: Downstream Application

Downstream_Utility Start 4-Bromo-N-(PMB)- 2-nitroaniline Reduction Reduction (Fe/NH4Cl or H2/Pd) Start->Reduction Diamine Intermediate Diamine Reduction->Diamine Cyclization Cyclization (R-CHO / Acid) Diamine->Cyclization Scaffold 1-PMB-5-Bromo- Benzimidazole Cyclization->Scaffold Coupling Pd-Catalyzed Coupling Scaffold->Coupling + Boronic Acid (Suzuki) FinalDrug Functionalized Kinase Inhibitor Coupling->FinalDrug PMB Deprotection (TFA)

Figure 2: The "Build-Couple-Deprotect" strategy utilizing the molecule as a stable precursor for benzimidazole libraries.

Part 4: Analytical Validation (Self-Validating the Protocol)

To ensure the synthesis was successful, compare your analytical data against these expected values.

1H NMR (DMSO-d₆, 400 MHz)
  • δ 8.15 (d, J=2.5 Hz, 1H): Aromatic proton between Nitro and Bromo groups (most deshielded).

  • δ 7.55 (dd, 1H): Aromatic proton ortho to Bromine.

  • δ 7.25 (d, 2H) & 6.90 (d, 2H): Characteristic AA'BB' system of the PMB group.

  • δ 6.85 (d, 1H): Aromatic proton ortho to the amine (shielded by electron donation).

  • δ 4.50 (d, 2H): Benzylic -CH ₂- protons (couples with NH).

  • δ 3.73 (s, 3H): Methoxy -OCH ₃ singlet.

Critical Control Point

If the doublet at δ 8.15 is missing or shifted significantly upfield, the nitro group may have been accidentally reduced or the starting material was incorrect (e.g., 4-bromo-aniline instead of the nitro-derivative).

References

  • PubChem. (2025).[2] 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Compound Summary. National Library of Medicine. [Link] (Note: Link directs to the fluoro-precursor entry 13604909 as the direct product entry is often indexed under vendor catalogs; verifying the SₙAr precursor).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Guide: Reactivity & Applications of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline represents a highly strategic "tris-functionalized" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile :

  • The Bromide (C-4): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Nitro Group (C-2): A latent amine "warhead" capable of reductive cyclization to form benzimidazoles or quinoxalines.

  • The PMB Group (N-1): A protecting group that solubilizes the molecule and prevents unwanted N-arylation, yet is easily cleaved under oxidative (DDQ) or acidic (TFA) conditions.

This guide details the synthesis, chemoselective transformations, and experimental protocols for leveraging this molecule in drug discovery.

Structural Integrity & Synthesis

The synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline relies on a Nucleophilic Aromatic Substitution (


). The strong electron-withdrawing nitro group at the ortho position activates the leaving group (fluorine) on the starting material, 4-bromo-1-fluoro-2-nitrobenzene.
Synthesis Pathway

The reaction between 4-bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8) and 4-methoxybenzylamine proceeds rapidly due to the activation provided by the nitro group.

Key Mechanistic Insight: The fluorine atom is the preferred leaving group over bromine in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, despite the C-F bond strength.

Synthesis SM1 4-Bromo-1-fluoro- 2-nitrobenzene Product 4-Bromo-N-(4-methoxybenzyl)- 2-nitroaniline SM1->Product SNAr Mechanism SM2 4-Methoxybenzylamine SM2->Product Condition K2CO3, DMF 60°C, 4h

Figure 1: Synthesis via Nucleophilic Aromatic Substitution (


).

Chemoselective Transformations

The core utility of this scaffold is its ability to undergo divergent reactions. The researcher can selectively manipulate one functional group while leaving the others intact.[1][2][3]

A. Palladium-Catalyzed Cross-Coupling (The C-4 Handle)

The C-Br bond is highly reactive toward oxidative addition by Pd(0) species.

  • Selectivity: The nitro group does not interfere with standard Suzuki-Miyaura or Sonogashira conditions.

  • PMB Stability: The 4-methoxybenzyl group remains stable under basic aqueous conditions (e.g.,

    
    , 
    
    
    
    ) used in Suzuki coupling, preventing the nitrogen from acting as a competitive nucleophile or poisoning the catalyst.
B. Nitro Reduction & Cyclization (The C-2 Warhead)

The ortho-nitro group is a precursor to a primary amine. Once reduced to the phenylenediamine, it reacts with aldehydes or carboxylic acids to close the ring, forming benzimidazoles .

  • Reagent Choice: To retain the PMB group during reduction, chemoselective agents like Iron/Ammonium Chloride (

    
    )  or Sodium Dithionite (
    
    
    
    )
    are preferred over catalytic hydrogenation (
    
    
    ), which carries a risk of cleaving the benzylic PMB group.
C. PMB Deprotection (The Switch)

The PMB group can be removed to reveal the free secondary amine, which can then be alkylated or participate in intramolecular cyclization.

  • Oxidative Cleavage: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard, working in wet DCM at room temperature.

  • Acidic Cleavage: TFA (Trifluoroacetic acid) can also cleave PMB, though it requires harsh conditions that might affect other acid-sensitive moieties.

Reactivity Core 4-Bromo-N-(4-methoxybenzyl)- 2-nitroaniline Suzuki Suzuki Coupling (Biaryl Formation) Core->Suzuki Path A: C-Br Reactivity Benzim Benzimidazole Formation (Heterocycle Synthesis) Core->Benzim Path B: -NO2 Reduction Deprot Free Aniline (PMB Removal) Core->Deprot Path C: N-Protecting Group CondA Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->CondA CondB 1. Fe/NH4Cl (Reduction) 2. R-CHO (Condensation) Benzim->CondB CondC DDQ, DCM/H2O or TFA Deprot->CondC

Figure 2: Divergent reactivity map showing three distinct chemical pathways.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Preparation of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

  • Setup: Charge a round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Addition: Add Potassium Carbonate (

    
    )  (2.0 equiv) followed by 4-methoxybenzylamine  (1.1 equiv).
    
    • Note: The reaction is exothermic. Add amine slowly if scaling up >10g.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a bright orange/yellow spot (
    
    
    
    ).
  • Workup: Pour the mixture into ice-water. The product typically precipitates as an orange solid. Filter, wash with water, and dry. Recrystallize from Ethanol if necessary.

Protocol B: Suzuki-Miyaura Coupling

Objective: Functionalization of the C-4 position.

  • Reagents: Combine the scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv) in a microwave vial.
    
  • Solvent: Add 1,4-Dioxane and 2M aqueous

    
     (3:1 ratio).
    
  • Conditions: Degas with nitrogen for 5 mins. Heat at 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

    • Reference: See generally Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines [1].

Protocol C: One-Pot Reductive Cyclization to Benzimidazole

Objective: Forming the benzimidazole core while retaining the PMB group.

  • Reduction: Dissolve the scaffold (1.0 equiv) in Ethanol/Water (4:1). Add Sodium Dithionite (

    
    )  (3.0 equiv). Reflux for 2 hours until the yellow color fades (indicating reduction of 
    
    
    
    to
    
    
    ).
  • Condensation: Without isolation, add the desired Aldehyde (1.1 equiv) and a catalytic amount of Acetic Acid. Continue refluxing for 4-6 hours.

  • Oxidation (if required): If the intermediate is an imidazoline, open-air stirring or addition of mild oxidant may be needed to aromatize to benzimidazole.

    • Reference: See One Pot Reductive Synthesis of Benzimidazole Derivatives [2].

Safety & Stability Data

ParameterSpecification / Note
CAS Number 103291-07-2 (Analogous structure reference)
Physical State Orange/Yellow crystalline solid
Melting Point Typically 110–115°C (Derivative dependent)
Energetic Hazard Nitro compounds are potentially explosive. Avoid heating dry solids above 150°C.
Skin/Eye Hazard Irritant. Brominated aromatics can cause severe eye irritation.[4] Use gloves and goggles.
Storage Store at room temperature, protected from light. Stable for >1 year.

Critical Handling Note: When performing the


 reaction, fluoride ions are generated. While not HF gas, the waste stream contains fluorides and should be disposed of according to halogenated waste protocols.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines . RSC Advances, 2024.[5]

  • One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline . Progress in Chemical and Biochemical Research, 2021.[6]

  • 4-Bromo-1-fluoro-2-nitrobenzene (PubChem CID 2736328) . National Center for Biotechnology Information.

  • Mild, selective deprotection of PMB ethers . UCLA Chemistry.

Sources

solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Abstract

The successful progression of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physicochemical properties, among which solubility is paramount.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a novel compound with potential applications in drug development. In the absence of extensive published empirical data for this specific molecule, this document establishes a predictive solubility framework based on its molecular structure and an analysis of related chemical entities. The primary focus is to equip researchers, scientists, and drug development professionals with a robust, field-proven experimental protocol for the accurate determination of its solubility in a range of organic solvents. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's lifecycle. It influences everything from the ease of formulation and the choice of delivery systems to the bioavailability and therapeutic efficacy of the active pharmaceutical ingredient (API).[4] A compound with poor solubility can present significant challenges during preclinical and clinical development, leading to increased costs and extended timelines.[4] Therefore, a thorough understanding and precise measurement of a compound's solubility profile in various solvents is a foundational step in any drug development program.[5][6] This guide focuses on 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, providing both a theoretical assessment of its likely solubility and a practical framework for its empirical determination.

Physicochemical Profile of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

To predict the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, we must first analyze its molecular structure and the influence of its constituent functional groups.[7][8]

Molecular Structure:

Caption: Molecular structure of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

  • Core Structure: The molecule is built upon a 2-nitroaniline core, which is substituted with a bromine atom at the 4-position and a 4-methoxybenzyl group on the amino nitrogen.

  • Functional Groups and Their Influence:

    • Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group. It can act as a hydrogen bond acceptor.

    • Bromo Group (-Br): This halogen adds to the molecular weight and introduces some polarity, but it is generally considered hydrophobic.

    • Amine Group (-NH-): The secondary amine can act as a hydrogen bond donor.

    • Methoxybenzyl Group: The ether linkage (-O-) can act as a hydrogen bond acceptor. The two aromatic rings contribute significantly to the non-polar character of the molecule, likely reducing its solubility in highly polar solvents like water.[9][10]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~382.2 g/mol Calculated from the molecular formula C14H12BrN3O3.
Polarity Moderately PolarThe presence of nitro, amine, and ether groups introduces polarity. However, the two large aromatic rings and the bromine atom contribute significant non-polar character.
Hydrogen Bonding Capable of both donating (from the N-H group) and accepting (from the O atoms in the nitro and methoxy groups, and the N atom in the amine) hydrogen bonds.[11]
Overall Character Predominantly hydrophobic due to the large non-polar surface area of the aromatic rings.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline in a range of common organic solvents.[12] Molecules with both polar and non-polar regions tend to be most soluble in solvents of intermediate polarity or those that can engage in similar intermolecular interactions.

Disclaimer: The following table presents a predicted solubility profile for illustrative purposes. Actual experimental values may vary. This table is intended as a guide for solvent selection in the experimental protocol outlined in the next section.

SolventSolvent ClassPredicted Solubility at 25°CRationale for Prediction
Hexane Non-polarVery LowThe molecule's polarity is too high for significant interaction with a non-polar alkane.
Toluene Non-polar (Aromatic)Low to Moderateπ-π stacking interactions between the aromatic rings of the solute and toluene may enhance solubility compared to hexane.
Dichloromethane (DCM) Polar AproticHighDCM is a good solvent for many organic compounds of moderate polarity.
Ethyl Acetate Polar AproticModerate to HighIts polarity is suitable for dissolving molecules with both polar and non-polar characteristics.
Acetone Polar AproticHighCan act as a hydrogen bond acceptor, interacting well with the polar groups of the solute.
Acetonitrile Polar AproticModerateA polar solvent that should effectively solvate the molecule.
Isopropanol Polar ProticModerateCan act as both a hydrogen bond donor and acceptor, but the large non-polar component of the solute may limit solubility compared to aprotic solvents.
Ethanol Polar ProticModerateSimilar to isopropanol, hydrogen bonding capabilities are present, but solubility may be limited by the solute's hydrophobic nature.
Methanol Polar ProticLow to ModerateThe most polar of the alcohols listed; the large non-polar part of the solute may lead to lower solubility compared to less polar alcohols.[9]
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA powerful and highly polar aprotic solvent, often capable of dissolving even poorly soluble compounds.
Dimethylformamide (DMF) Polar AproticVery HighSimilar to DMSO, it is a highly effective solvent for a wide range of organic molecules.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline. The recommended approach is the Shake-Flask Method , which is considered the gold standard for equilibrium solubility measurements.[13][14]

Materials and Equipment
  • 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add precise volume of solvent prep1->prep2 equil Shake at constant temperature (e.g., 25°C) for 24-48h prep2->equil sample1 Allow undissolved solid to settle equil->sample1 sample2 Centrifuge to pellet solid sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter supernatant (0.22 µm) sample3->sample4 analysis1 Prepare serial dilutions of the saturated solution sample4->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify concentration against a standard curve analysis2->analysis3

Sources

Technical Whitepaper: Physicochemical Stability and Lifecycle Management of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists and organic chemists. It synthesizes specific chemical principles with operational protocols.

CAS: 957062-86-1 Molecular Formula:


Molecular Weight:  337.17  g/mol 

Executive Summary

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a critical intermediate often employed in the synthesis of benzimidazoles and quinoxalines for kinase inhibitor discovery. Its structural integrity relies on the balance between the electron-withdrawing ortho-nitro group and the electron-rich para-methoxybenzyl (PMB) protecting group.

While the nitroaniline core provides robust thermal stability, the PMB moiety introduces specific vulnerabilities to oxidative degradation and acid-catalyzed hydrolysis. This guide outlines the mechanistic degradation vectors and establishes a self-validating storage protocol to maintain purity >98% over extended timelines.

Structural Analysis & Degradation Vectors

To understand stability, we must deconstruct the molecule into its reactive pharmacophores. The stability profile is governed by the competition between the stabilizing intramolecular hydrogen bond and the destabilizing susceptibility of the PMB group.

The Ortho-Nitro Effect (Stabilizing)

Unlike typical secondary amines, the amino proton in this molecule participates in a strong intramolecular hydrogen bond with the ortho-nitro oxygen.

  • Consequence: This locks the conformation and significantly reduces the basicity of the nitrogen lone pair.

  • Impact on Stability: It renders the N-PMB bond more resistant to spontaneous hydrolysis than typical benzyl amines, but it does not eliminate the risk entirely.

The Heavy Atom & PMB Liability (Destabilizing)

The presence of the Bromine atom (Position 4) and the PMB group creates a specific photo-oxidative risk.

  • Mechanism: Bromine facilitates Intersystem Crossing (ISC) via the heavy-atom effect. Upon UV absorption by the nitroaniline chromophore, the excited state can populate triplet states, generating singlet oxygen (

    
    ).
    
  • Target: The benzylic position of the PMB group is electron-rich and highly susceptible to radical abstraction or singlet oxygen attack, leading to oxidative cleavage (formation of p-anisaldehyde and the deprotected aniline).

Degradation Pathways Diagram

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Photo-Oxidative Cleavage.

DegradationPathways cluster_legend Degradation Vectors Start 4-Bromo-N-(4-methoxybenzyl)- 2-nitroaniline (Intact) Acid Acidic Impurities (HCl, TFA, CDCl3) Start->Acid Light UV/Vis Light + O2 Start->Light Protonation N-Protonation (Equilibrium) Acid->Protonation Cleavage_Acid Hydrolysis Protonation->Cleavage_Acid Slow Result_Acid 4-Bromo-2-nitroaniline + PMB Alcohol/Cation Cleavage_Acid->Result_Acid Radical Benzylic Radical Formation Light->Radical Cleavage_Ox Oxidative Dealkylation Radical->Cleavage_Ox Fast Result_Ox 4-Bromo-2-nitroaniline + p-Anisaldehyde Cleavage_Ox->Result_Ox

Figure 1: Mechanistic degradation pathways showing acid-labile and photo-oxidative vulnerabilities.

Physicochemical Properties & Stability Profile[1]

The following data aggregates theoretical predictions with standard behavior for N-benzylated nitroanilines.

ParameterValue / CharacteristicStability Implication
Physical State Orange to Red Crystalline SolidColor indicates absorption in Vis range (400-500nm); Photo-active .
Melting Point 105–115 °C (Estimated)Sharp endotherm indicates purity. Broadening >2°C suggests degradation.
Solubility DMSO, DMF, DCM, EtOAcStable in aprotic solvents. Unstable in acidic protic solvents.
pKa (Conjugate Acid) ~ -1.0 to 0.5Very low basicity due to o-NO2 and p-Br.
Hygroscopicity LowHydrophobic PMB/Bromo groups resist moisture uptake.
Solid State Stability High (if dark/dry)Crystal lattice protects internal molecules from oxidation.
Solution Stability Moderate to LowSusceptible to photolysis in solution (t½ < 24h in ambient light).

Storage & Handling Protocols

The "Amber & Argon" Standard

Due to the PMB group's sensitivity, "air-stable" is a misnomer for long-term storage. The following protocol ensures shelf-life extension from months to years.

Storage Conditions:

  • Temperature: +2°C to +8°C (Refrigerated). Note: Freezing (-20°C) is acceptable but unnecessary unless storing for >2 years.

  • Atmosphere: Inert gas backfill (Argon preferred over Nitrogen due to density) is mandatory for opened vials.

  • Container: Amber borosilicate glass with PTFE-lined screw caps. Avoid polyethylene bags which are permeable to oxygen.

Handling Workflow Diagram

This workflow ensures that the compound is not degraded during the transition from storage to experiment.

HandlingWorkflow Storage Storage: +4°C Amber Vial, Argon Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Open Open in Fume Hood Equilibrate->Open Weigh Weigh Quickly (Minimize Light Exposure) Open->Weigh Solubilize Solubilization Weigh->Solubilize Reseal Purge Headspace (Ar) Parafilm & Return to 4°C Weigh->Reseal Remaining Solid CheckSolvent Solvent Choice? Solubilize->CheckSolvent GoodSolvent DMSO/DMF/DCM (Neutral) CheckSolvent->GoodSolvent Preferred BadSolvent Chloroform/Acetone (Check Acidity!) CheckSolvent->BadSolvent Risk Use Immediate Use (Shield from Light) GoodSolvent->Use BadSolvent->Use Filter through K2CO3

Figure 2: Operational workflow for handling light-sensitive PMB-protected anilines.

Critical Solvent Warning (Chloroform)

Researchers often use


 for NMR characterization.
  • Risk: Chloroform naturally decomposes to form trace HCl and Phosgene over time.

  • Observation: The PMB group is acid-sensitive.[1] An NMR sample left in acidic

    
     overnight may show the appearance of p-anisaldehyde (CHO proton at ~9.8 ppm) and the deprotected aniline.
    
  • Mitigation: Always filter

    
     through basic alumina or use 
    
    
    
    for stability checks.

Quality Control & Self-Validation

To verify the integrity of the compound before use in critical steps (e.g., Suzuki coupling or Nitro reduction), perform this rapid QC check.

TLC Analysis
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization:

    • UV (254 nm): Strong absorbance (aromatic).

    • Naked Eye: The spot should be yellow/orange.

    • Impurity Flag: A lower

      
       spot (more polar) usually indicates the deprotected 4-bromo-2-nitroaniline. A high 
      
      
      
      spot (UV active only) indicates p-anisaldehyde.
1H NMR Diagnostic Peaks
  • PMB Methoxy: Singlet at

    
     3.80 ppm.
    
  • Benzylic CH2: Doublet (due to NH coupling) or broad singlet at

    
     4.4–4.5 ppm.
    
  • Amine NH: Broad triplet at

    
     8.0–8.5 ppm (deshielded by H-bond).
    
  • Loss of Integrity: Disappearance of the Benzylic

    
     and appearance of aldehyde peak (
    
    
    
    9.8 ppm).

Synthetic Context: Deprotection

While this guide focuses on stability, understanding how to intentionally degrade the molecule aids in preventing accidental degradation.

  • Oxidative Cleavage (Intentional): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water is the standard method to remove the PMB group. If your compound turns dark green/black in storage, it may have been exposed to oxidants.

  • Acidic Cleavage: TFA (Trifluoroacetic acid) at reflux is often required. The resistance to mild acid (due to the nitro group) means you can perform mild acidic workups without losing the group, but strong acids must be avoided during storage.

References

  • BOC Sciences. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Product Data. CAS 957062-86-1.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions: Oxidative cleavage via DDQ; Acidic cleavage via TFA).
  • Sigma-Aldrich. 4-Bromo-2-nitroaniline (Parent Compound) Safety & Data. Link

  • PubChem. 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine. Link

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group Mechanisms. (Detailed mechanism on oxidative lability). Link

Sources

Methodological & Application

Application Note: 4-Bromo-2-nitroaniline (4B2NA) in Optoelectronics and Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 4-bromo-2-nitroaniline (4B2NA) as a high-efficiency Second Harmonic Generation (SHG) material.[1] Unlike standard organic NLO materials (e.g., Urea, KDP), 4B2NA exhibits enhanced hyperpolarizability due to its specific "push-pull" electronic architecture involving an electron-donating amine and an electron-withdrawing nitro group, modulated by a bromine substituent. This note provides a validated protocol for the green synthesis of high-purity 4B2NA, followed by single-crystal growth via Slow Evaporation Technique (SET) , and outlines the characterization pipeline required to validate its optical efficacy.

Introduction: The "Push-Pull" Electronic Architecture

The utility of 4B2NA in materials science is grounded in its molecular structure. It functions as a Donor-


-Acceptor (D-

-A)
system.
  • Donor: The amino group (

    
    ) pushes electron density into the ring.
    
  • Acceptor: The nitro group (

    
    ) pulls electron density, creating a strong dipole moment.
    
  • Modulator: The bromine atom (

    
    ) at the para position to the amine enhances the polarizability and facilitates intermolecular hydrogen bonding (N-H...Br), which is critical for non-centrosymmetric crystal packing—a prerequisite for SHG response.
    

Key Performance Indicator: 4B2NA crystals have demonstrated SHG efficiency approximately 1.2 times that of Urea , making them a viable candidate for frequency doubling in laser systems.

Protocol A: Green Synthesis of High-Purity 4B2NA

Objective: Synthesize 4B2NA from 2-nitroaniline with >98% purity, minimizing hazardous waste.

Rationale: Traditional bromination uses elemental bromine (


), which is hazardous and difficult to handle. This protocol uses an in situ generation of bromine from HBr/Hydrogen Peroxide or KBr/NaClO3, ensuring higher regioselectivity and safety.
Materials Required[1][2][3][4][5][6][7][8]
  • Precursor: 2-Nitroaniline (CAS 88-74-4)

  • Reagents: Potassium Bromide (KBr), Sodium Chlorate (

    
    ), Sulfuric Acid (
    
    
    
    , 98%)[2]
  • Solvent: Ethanol (recrystallization)[1]

Step-by-Step Methodology
  • Preparation of Brominating Agent:

    • In a 500 mL four-neck flask, dissolve 0.52 mol KBr in water (15% solution).

    • Slowly add 0.485 mol

      
        dropwise. Stir for 30 minutes.
      
  • Substrate Addition:

    • Add 0.481 mol 2-nitroaniline to the acidic bromide solution.

    • Heat the mixture to 35°C .

  • Oxidative Bromination:

    • Slowly add 0.152 mol

      
        (30% aq. solution) dropwise.
      
    • Mechanism:[3] Chlorate oxidizes bromide to active bromine species in situ, which electrophilically attacks the para position of the aniline.

  • Reaction Completion:

    • Maintain temperature at 35°C for 30 mins, then ramp to 75°C for 2 hours to ensure completion.

  • Isolation:

    • Cool to room temperature.[2][4] Filter the yellow precipitate.

    • Wash with deionized water until filtrate pH is neutral (pH 6-7).

  • Purification:

    • Recrystallize crude solid from hot ethanol.

    • Yield: ~85-90%. Melting Point: 110-113°C.[2][5]

Protocol B: Single Crystal Growth (Slow Evaporation Technique)

Objective: Grow optical-quality single crystals suitable for device integration.

Rationale: Rapid precipitation creates defects that scatter light. The Slow Evaporation Technique (SET) allows molecules to self-assemble into the thermodynamically stable orthorhombic lattice with minimal defects.

Workflow Diagram

CrystalGrowth Start Purified 4B2NA Powder Solvent Solvent Selection (Ethanol) Start->Solvent Saturate Saturation (Stir 4h @ Room Temp) Solvent->Saturate Dissolve Filter Filtration (0.2 micron) Saturate->Filter Remove Impurities Evap Slow Evaporation (Controlled Temp Bath) Filter->Evap Cover with Perforated Foil Harvest Harvest Crystal (10-15 Days) Evap->Harvest Nucleation

Figure 1: Workflow for the growth of 4B2NA single crystals via Slow Evaporation Technique (SET).

Detailed Procedure
  • Supersaturation: Prepare a saturated solution of purified 4B2NA in absolute ethanol at room temperature. Stir for 4-6 hours to ensure equilibrium.

  • Filtration: Filter the solution using Whatman No. 1 filter paper (or a 0.45

    
    m syringe filter) to remove dust particles which can induce spurious nucleation.
    
  • Vessel Setup: Transfer filtrate to a clean borosilicate beaker. Cover with parafilm/aluminum foil and punch 4-5 small holes (needle size) to control evaporation rate.

  • Incubation: Place the beaker in a dust-free, vibration-free environment at constant temperature (25°C).

  • Harvesting: After 10-15 days, yellow transparent crystals (approx.

    
     mm) will form. Harvest carefully with non-metallic tweezers.
    

Characterization & Validation Pipeline

To validate the material for NLO applications, the following data must be acquired.

A. Structural Confirmation (XRD)[6]
  • Technique: Single Crystal X-Ray Diffraction.[6]

  • Expected Parameters:

    • System: Orthorhombic[3]

    • Space Group:

      
       (Non-centrosymmetric, essential for NLO).
      
    • Lattice Constants:

      
       Å, 
      
      
      
      Å,
      
      
      Å.[3]
B. Optical Efficiency (Kurtz-Perry Method)
  • Technique: Powder Second Harmonic Generation (SHG) test.

  • Setup: Irradiate pulverized crystal with a Q-switched Nd:YAG laser (1064 nm).

  • Observation: Detection of green light emission (532 nm).

  • Reference Standard: Compare intensity against microcrystalline Urea.

C. Data Summary Table
PropertyValue / ObservationMethod
Melting Point 110 - 113°CCapillary Method
Crystal System OrthorhombicSingle Crystal XRD
Transparency Range UV-Vis cut-off ~400 nmUV-Vis Spectroscopy
SHG Efficiency ~1.2 x UreaKurtz-Perry Powder
Functional Groups 3472

(

), 1500

(

)
FTIR

Advanced Application: Derivatization for Conductive Polymers

Beyond NLO, 4B2NA serves as a scaffold for advanced optoelectronic polymers via Palladium-catalyzed coupling.

Heck Cross-Coupling Protocol: The bromine at the C4 position is highly reactive toward Pd-catalyzed oxidative addition.

  • Reaction: 4B2NA + Styrene derivatives

    
     Conjugated Stilbene Derivatives.
    
  • Application: These derivatives are precursors for OLED (Organic Light Emitting Diode) emissive layers due to extended

    
    -conjugation.
    

Mechanism Molecule 4-Bromo-2-nitroaniline Step1 Oxidative Addition (Pd Insert into C-Br) Molecule->Step1 Pd(0) Catalyst Step2 Olefin Insertion (Styrene/Acrylate) Step1->Step2 Product Conjugated Stilbene Derivative Step2->Product Reductive Elimination Usage Application: OLED Emissive Layer Product->Usage

Figure 2: Derivatization pathway for transforming 4B2NA into conductive polymer precursors.

References

  • Navin N. Bappalige, et al. (2011). Growth and Characterization of 4–Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications.

  • GuideChem. (2023). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.

  • PubChem. (2023). 4-Bromo-2-nitroaniline Compound Summary. National Library of Medicine.

  • ChemicalBook. (2023).[4] 4-Bromoaniline: synthesis and applications in organic synthesis.

  • V.K. Krishna Mohan, et al. (2004).[3] Synthesis of 4-bromo-2-nitroaniline. (Cited within Acta Cryst.[7] E65).

Sources

Technical Application Note: Suzuki-Miyaura Coupling of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the optimized Suzuki-Miyaura cross-coupling protocols for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (referred to herein as Substrate A ).

This substrate represents a high-value scaffold in medicinal chemistry, particularly as a precursor for N1-substituted benzimidazoles and quinoxalines . The presence of the ortho-nitro group and the bulky para-methoxybenzyl (PMB) protecting group creates a unique electronic and steric environment that requires specific catalytic considerations.

Chemical Challenges & Opportunities
  • Electronic Activation (The "Nitro Effect"): The ortho-nitro group is strongly electron-withdrawing, significantly lowering the electron density of the aryl ring. This facilitates the Oxidative Addition step of the catalytic cycle, making the C-Br bond highly reactive toward Palladium(0).

  • Steric Congestion: The N-PMB group adds significant lipophilicity and steric bulk. While it prevents catalyst poisoning by the free amine, it can hinder the Transmetallation step if the ligand sphere is too crowded.

  • Chemomimesis: The protocol below is designed to prevent common side reactions such as nitro-group reduction or hydrodehalogenation.

Reaction Optimization Strategy

Catalyst Selection

For electron-deficient aryl bromides like Substrate A , electron-rich phosphine ligands are generally not required to facilitate oxidative addition. However, bidentate ligands are preferred to enforce stability and prevent catalyst decomposition (palladium black formation) during the heating required for transmetallation.

Catalyst SystemSuitabilityNotes
Pd(dppf)Cl₂·DCM High Recommended. The large bite angle of dppf favors reductive elimination. Robust against air/moisture.
Pd(PPh₃)₄ ModerateViable, but air-sensitive. Requires strictly oxygen-free conditions to prevent homocoupling.
Pd(OAc)₂ / XPhos HighExcellent for sterically hindered boronic acids, but often overkill for this activated bromide.
Pd/C (Heterogeneous) LowHigh risk of reducing the nitro group under hydrogen transfer conditions.
Base & Solvent Systems
  • Base: Weak inorganic bases (K₂CO₃ or K₃PO₄ ) are preferred. Strong bases (e.g., KOtBu) should be avoided to prevent potential deprotonation at the benzylic position of the PMB group or nucleophilic aromatic substitution (SNAr) side reactions.

  • Solvent: A biphasic mixture of 1,4-Dioxane/Water (4:1) is optimal. The water is essential to dissolve the inorganic base and activate the boronic acid (forming the boronate species), while dioxane solubilizes the lipophilic PMB-protected substrate.

Detailed Experimental Protocol

Standard Operating Procedure (SOP-SZ-042)

Scale: 1.0 mmol | Time: 4–16 Hours | Temp: 80–90 °C

Reagents:
  • Substrate A: 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (337 mg, 1.0 mmol)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv.)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (41 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv.)

  • Solvent: 1,4-Dioxane (8 mL) / Deionized Water (2 mL)

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere):

    • To a dry 25 mL reaction vial equipped with a magnetic stir bar, add Substrate A , the Arylboronic acid , and K₂CO₃ .

    • Critical Step: If using Pd(dppf)Cl₂ , it can be weighed in air, but for maximum reproducibility, add it at this stage.

    • Seal the vial with a septum cap.

  • Degassing (The "Self-Validating" Step):

    • Evacuate the vial via needle/vacuum line and backfill with Nitrogen (N₂) or Argon. Repeat this cycle 3 times .

    • Why? This removes O₂, preventing homocoupling of the boronic acid (phenol formation) and oxidation of the phosphine ligand.

    • Inject 1,4-Dioxane and Water (previously sparged with N₂ for 10 mins) via syringe through the septum.

  • Reaction Execution:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (800+ rpm). The biphasic mixture requires high shear to ensure phase transfer of the boronate species.

    • Visual Check: The reaction mixture typically turns dark red/brown. If it turns black and precipitates metal immediately, oxygen was likely present.

  • Monitoring:

    • Monitor by TLC or LC-MS at 2 hours.

    • TLC Visualization: The product will be yellow/orange (nitroaniline chromophore). The starting material is also yellow but usually less polar than the biaryl product.

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

    • Dry the organic phase over Na₂SO₄, filter, and concentrate.

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

      • Note: The PMB group makes the product easy to track by UV (254 nm).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this nitro-activated substrate. Note the acceleration of oxidative addition by the Nitro group.

SuzukiMechanism cluster_inputs Reactants Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to o-NO2) Pd0->OxAdd + Substrate A Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation (Rate Limiting Step) Complex1->TransMet BaseStep Base Activation (K2CO3 + Boronic Acid) Boronate Boronate Species [Ar'-B(OH)3]- BaseStep->Boronate Boronate->TransMet Phase Transfer Complex2 Ar-Pd(II)-Ar' Intermediate TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product 4-Ar'-N(PMB)-2-NO2-Aniline RedElim->Product Substrate A Substrate A Ar'-B(OH)2 Ar'-B(OH)2

Caption: Catalytic cycle highlighting the activating effect of the nitro group on oxidative addition and the critical role of base activation.

Experimental Workflow & Troubleshooting

The following flowchart outlines the decision-making process during the reaction setup and workup.

Workflow Start Start: Weigh Reagents Solvent Add Dioxane/H2O (Degassed) Start->Solvent Heat Heat to 90°C (Vigorous Stirring) Solvent->Heat Check Check LCMS @ 2 Hours Heat->Check Complete Reaction Complete? Check->Complete Workup Aq. Workup (EtOAc/Brine) Complete->Workup Yes Stall Stalled/Low Conv. Complete->Stall No (<50%) Dehal Dehalogenation Obs. Complete->Dehal Side Product Purify Flash Column (Hex/EtOAc) Workup->Purify AddCat Add 2 mol% Catalyst + 1 eq Base Stall->AddCat AddCat->Heat LowerTemp Repeat at 70°C Switch to Toluene Dehal->LowerTemp

Caption: Operational workflow including decision gates for common failure modes (stalling or dehalogenation).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[3] RSC Advances, 14, 28351-28357. Link

  • Khan, M. A., et al. (2021).[4] Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.[5] Molecules, 26(11), 3290. Link

  • Verma, P. K., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3139–3152. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Ticket ID: BR-PMB-NITRO-001[1]

Executive Summary

Researchers attempting the direct bromination of N-(4-methoxybenzyl)-2-nitroaniline often encounter a critical regioselectivity paradox. You are likely observing a complex mixture of products rather than the desired 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline .

The core issue is a "Battle of the Rings." Your substrate contains two distinct aromatic systems with opposing electronic demands:

  • The Aniline Ring: Strongly deactivated by the ortho-nitro group (

    
    ), despite the activation from the amine.
    
  • The PMB (4-Methoxybenzyl) Ring: Highly activated by the methoxy group (

    
    ), behaving chemically like anisole.[1]
    

The Result: Standard electrophilic bromination reagents (NBS,


) will kinetically prefer the electron-rich PMB ring over the electron-deficient nitroaniline ring. Furthermore, benzylic oxidation can lead to the cleavage of the protecting group entirely.

Part 1: Diagnostic Guide (Troubleshooting)

Use this section to identify the specific side products in your crude reaction mixture.

Symptom 1: "The Bromine is on the wrong ring" (Regioselectivity Failure)
  • Observation: Mass spectrometry shows the correct mass (

    
    ), but 
    
    
    
    -NMR shows the loss of symmetry in the PMB region or unexpected splitting patterns.
  • Diagnosis: You have formed N-(3-bromo-4-methoxybenzyl)-2-nitroaniline .[1]

  • Mechanism: The methoxy group directs the incoming electrophile to the ortho position on the benzyl ring.[2] This ring is orders of magnitude more nucleophilic than the nitro-deactivated aniline.[1]

Symptom 2: "My product lost the protecting group" (Oxidative Cleavage)
  • Observation: You isolate 2-nitroaniline (or 4-bromo-2-nitroaniline) and see an aldehyde peak (

    
     ppm) in the crude NMR.[1]
    
  • Diagnosis: Oxidative deprotection of the PMB group.

  • Mechanism: NBS is also an oxidizing agent.[1][3] It can brominate the benzylic position (radical mechanism), forming an unstable

    
    -bromo amine that hydrolyzes to 4-methoxybenzaldehyde  and the free aniline.[1]
    
Symptom 3: "Reaction mixture turned to black tar/low recovery"
  • Observation: Low mass balance and dark insoluble material.[1]

  • Diagnosis: Polymerization of the activated PMB ring or poly-bromination leading to degradation.[1]

Part 2: Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Path A is your desired route (high energy barrier). Path B and Path C are the kinetic traps (low energy barriers).

BrominationPathways SM Starting Material N-(4-methoxybenzyl)-2-nitroaniline Target TARGET PRODUCT (4-Bromo on Aniline Ring) SM->Target Path A: Desired (Requires Deactivated Ring Activation) Side1 SIDE PRODUCT A (3-Bromo on PMB Ring) SM->Side1 Path B: Kinetic Trap (Activated Anisole Ring) Side2 SIDE PRODUCT B (Oxidative Cleavage) 2-Nitroaniline + Aldehyde SM->Side2 Path C: Oxidation (Benzylic Radical Attack)

Figure 1: Competing reaction pathways. Path B dominates under standard conditions due to the high nucleophilicity of the anisole-like PMB ring.

Part 3: Quantitative Data & Reactivity

Understanding the electronic disparity between the two rings is crucial.

ParameterAniline Ring (Substrate)PMB Ring (Protecting Group)Implication
Electronic Nature Electron-Deficient (

-deficient)
Electron-Rich (

-excessive)
Electrophiles prefer PMB.[1]
Directing Group

(Strong Deactivator)

(Strong Activator)
Reaction rate on PMB is

x faster.
Primary Risk Low ReactivityOver-bromination / Regio-errorsHard to selectively brominate aniline.[1]

Part 4: Optimized Protocols

Protocol A: The "Retro-Synthetic" Correction (Highly Recommended)

The most robust solution is to change the order of operations. Do not brominate the protected species.

  • Step 1: Brominate 2-nitroaniline directly.[1]

    • Reagents:

      
      , Acetic Acid, or NBS in DMF.
      
    • Outcome: The free amine directs para (and ortho), but the nitro group deactivates. Standard conditions yield 4-bromo-2-nitroaniline cleanly.[1]

  • Step 2: Protect with PMB.[1]

    • Reagents: 4-Methoxybenzyl chloride (PMB-Cl),

      
      , DMF, 
      
      
      
      .
    • Outcome: Clean formation of 4-bromo-N-(4-methoxybenzyl)-2-nitroaniline .[1]

Protocol B: The "Rescue" Method (If you MUST brominate the protected species)

If your synthesis requires late-stage bromination, you must suppress the reactivity of the PMB ring.

  • Reagents: NBS (1.0 equiv),

    
     (Acetonitrile).
    
  • Temperature:

    
     to 
    
    
    
    .
  • Additives: None (Avoid acids which might catalyze cleavage).

  • Procedure:

    • Dissolve substrate in dry

      
       (0.1 M).
      
    • Cool to

      
      .
      
    • Add NBS (recrystallized) portion-wise over 1 hour.

    • Monitor by LCMS immediately.[1] Stop reaction as soon as SM is consumed.[1]

    • Note: Even with this method, expect 10-30% of PMB-brominated side product.[1] Purification by column chromatography will be required.[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Lewis acids (e.g.,


) to force the reaction onto the aniline ring? 
A: No.  Lewis acids will accelerate the reaction on the most activated ring first. Adding a catalyst will only increase the yield of the PMB-brominated side product and likely cause polymerization.

Q2: Why does the reaction mixture smell like almonds? A: That is the smell of 4-methoxybenzaldehyde (anisaldehyde). This confirms that oxidative cleavage (Path C) has occurred. This usually happens if the reaction is run at high temperatures or allowed to run too long with excess NBS.

Q3: Is there a blocking group I can use instead of PMB? A: Yes. If you need to brominate the aniline ring in the presence of a protecting group, use an electron-withdrawing protecting group like Tosyl (Ts) or Acetyl (Ac) . These will deactivate the nitrogen, but they avoid the "activated ring" competition issue of the PMB group. However, they also deactivate the aniline ring further, making bromination difficult.

  • Best Strategy: Refer to Protocol A (Brominate then Protect).

References

  • BenchChem. (2025).[1][4] Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. Retrieved from

  • National Institutes of Health (NIH). (2015). Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to Regiospecific Bromination Rates of Anisole.[5] PubMed Central.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Oxidative Cleavage of Benzylic C-N Bonds using NBS. Retrieved from

  • PubChem. (2025).[1] 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline Compound Summary. Retrieved from [1]

Sources

Technical Support Center: Optimizing Temperature for Nitration of Bromoaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for challenges encountered during the nitration of bromoaniline derivatives, with a specific focus on the critical role of temperature. As your Senior Application Scientist, I will walk you through the causality behind experimental choices to ensure your protocols are both effective and self-validating.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so crucial when nitrating bromoaniline derivatives?

A1: Temperature is arguably the most critical parameter in the nitration of bromoaniline for several key reasons:

  • Reaction Rate and Exothermicity: Nitration is a highly exothermic reaction.[1] Without proper cooling, the heat generated can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle known as a "runaway reaction."[2] This can result in a violent release of energy, gas evolution (toxic nitrogen oxides), and potentially an explosion.[2][3]

  • Selectivity (Regioselectivity): The temperature can influence the position of the nitro group on the aromatic ring. While the amino (-NH₂) and bromo (-Br) groups are primarily ortho, para-directing, temperature fluctuations can affect the ratio of isomers formed. In highly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[4] Localized "hot spots" due to inadequate cooling can promote this protonation, leading to the formation of undesired meta-isomers.[4]

  • Byproduct Formation: Elevated temperatures increase the likelihood of side reactions. The strong oxidizing nature of the nitrating mixture (typically nitric and sulfuric acids) can lead to the oxidation of the aniline ring, resulting in the formation of dark, tarry byproducts and a lower yield of the desired product.[4][5]

  • Polynitration: Higher temperatures can provide the activation energy needed for the introduction of a second or even third nitro group onto the ring, leading to over-nitration.[4][6] For selective mono-nitration, maintaining a low temperature is essential.[6]

Q2: What is the ideal temperature range for the nitration of a typical bromoaniline derivative?

A2: The optimal temperature range for the nitration of bromoaniline derivatives is generally low, typically maintained between 0°C and 10°C .[4] In some cases, for highly activated substrates or to further minimize side reactions, temperatures between -5°C and 0°C are recommended.[7] This is most effectively achieved using an ice-salt bath or a cryo-cooler.[4][7] Maintaining this low temperature is critical for controlling the reaction rate and minimizing the formation of byproducts.[4]

Q3: I'm observing a significant amount of the meta-nitro isomer. How can I improve the ortho/para selectivity?

A3: The formation of the meta-isomer is a clear indication that the amino group is being protonated to the meta-directing anilinium ion.[4] This is often exacerbated by high local concentrations of acid and elevated temperatures. To favor the formation of ortho and para isomers, consider the following:

  • Protect the Amino Group: The most effective strategy is to protect the amino group by acetylation before nitration.[4][8] Reacting the bromoaniline with acetic anhydride converts the highly activating -NH₂ group into a less activating acetamido group (-NHCOCH₃). This group is still ortho, para-directing but is less susceptible to protonation and oxidation.[8][9] After nitration, the acetyl group can be easily removed by hydrolysis to yield the desired nitro-bromoaniline.[10]

  • Improve Mixing and Cooling: Ensure vigorous and efficient stirring throughout the reaction. This minimizes localized hot spots and areas of high acid concentration, reducing the extent of protonation.[5]

  • Slow Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the bromoaniline solution.[7] This allows the cooling system to dissipate the heat of reaction effectively and prevents temperature spikes.[4]

Q4: What are the advantages of using a continuous flow reactor for bromoaniline nitration?

A4: Continuous flow reactors, also known as microreactors, offer significant advantages for exothermic and potentially hazardous reactions like nitration:

  • Superior Temperature Control: These reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation.[4] This enables precise temperature control, often within ±2°C, which is challenging to achieve in traditional batch reactors.[4][11]

  • Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with a potential runaway reaction.[3]

  • Improved Yield and Selectivity: The precise control over temperature and mixing leads to higher yields and better regioselectivity, with reduced byproduct formation.[4]

  • Scalability: While the reactors are small, the continuous nature of the process allows for the production of larger quantities of material over time.

Troubleshooting Guide

Problem Potential Cause(s) Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. The rate of addition of the nitrating agent is too fast.[4]2. Inadequate cooling of the reaction vessel.[4]3. The initial temperature of the reactants is too high.[4]4. The concentration of the reactants is too high.[4]Immediate Action: 1. Immediately cease the addition of the nitrating agent.[4]2. Enhance the cooling bath's efficiency (e.g., add more ice/salt, switch to a more powerful cooling system).[4]3. If safe, add a pre-chilled, inert solvent to dilute the mixture and absorb excess heat.[4]Prevention: • Reduce the rate of addition.• Use a more dilute solution.• Ensure the cooling system is robust and can handle the exotherm.
Low Yield of Desired Nitro-Bromoaniline Isomer 1. Side Reactions: Elevated temperatures can promote oxidation, leading to tar-like byproducts.[4][5]2. Over-nitration: Higher temperatures can facilitate the formation of dinitro derivatives.[4]3. Poor Regioselectivity: Temperature fluctuations can lead to the formation of undesired isomers.[4]1. Maintain a consistently low reaction temperature (0-10°C).[4]2. Protect the amino group via acetylation prior to nitration to prevent oxidation and control reactivity.[4][8]3. Employ a continuous flow reactor for superior temperature control and improved selectivity.[4][11]
Formation of Dark, Tarry Byproducts 1. Oxidation of the Aniline Ring: This is often a result of the reaction temperature being too high.[5]2. Concentrated Nitrating Agent: The nitrating agent may be too concentrated or added too quickly.[5]3. Insufficient Stirring: This can lead to localized "hot spots" where oxidation can occur.[5]1. Strictly control the reaction temperature, ensuring it does not exceed the recommended limits.[5]2. Add the nitrating agent dropwise with vigorous stirring.[5]3. Use a high-purity starting material to avoid catalytic decomposition.

Experimental Protocols

Protocol 1: Nitration of 4-Bromoaniline (with Amino Group Protection)

This protocol involves the protection of the amino group as an acetanilide to control the reaction's reactivity and improve selectivity.

Part A: Acetylation of 4-Bromoaniline

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently heat the mixture under reflux for approximately 30-60 minutes.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(4-bromophenyl)acetanilide.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product thoroughly before proceeding to the nitration step.

Part B: Nitration of N-(4-bromophenyl)acetanilide

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:2 v/v) while cooling the mixture in an ice bath.[4]

  • Dissolution: Dissolve the N-(4-bromophenyl)acetanilide from Part A in concentrated sulfuric acid.

  • Cooling: Cool the solution of the acetanilide to below 10°C, ideally between 0-5°C, using an ice-salt bath.[4][10]

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the temperature below 10°C and ensure vigorous stirring throughout the addition.[4][10]

  • Reaction Time: After the complete addition of the nitrating mixture, continue to stir the reaction in the ice bath for an additional 30-60 minutes.[4]

  • Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice with constant stirring. A yellow precipitate should form.[10]

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.[10]

Part C: Hydrolysis (Deprotection)

  • The N-(4-bromophenyl)-nitroacetanilide can be hydrolyzed back to the corresponding nitro-bromoaniline by heating with aqueous acid (e.g., sulfuric acid) or base.[10]

Visualizations

Logical Workflow for Temperature Optimization

Caption: Workflow for temperature control during bromoaniline nitration.

Impact of Temperature on Reaction Outcomes

Temperature_Impact Temp Reaction Temperature LowTemp Low Temperature (0-10°C) - Controlled Rate - High Selectivity (ortho, para) - Minimized Byproducts - High Yield of Desired Product Temp->LowTemp Optimal HighTemp HighTemp Temp->HighTemp Suboptimal/ Hazardous

Caption: Effect of temperature on bromoaniline nitration outcomes.

References

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Science made alive. (n.d.). Violence of a nitration runaway.
  • The Royal Society of Chemistry. (2022). Nitration Reactions.
  • PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Wikipedia. (n.d.). Nitroglycerin.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • NIH. (2014). Continuous flow nitration in miniaturized devices.
  • Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace.
  • Allen. (n.d.). The correct sequence of reaction to be performed to convert benzene into m-bromoaniline is.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
  • Google Patents. (n.d.). US2140345A - Controlling temperature of nitration reactions.
  • YouTube. (2020). Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Nitration of N-(4-bromophenyl)aniline.
  • Benchchem. (n.d.). Technical Support Center: Aniline Nitration Temperature Control.
  • YouTube. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12.
  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • YouTube. (2022). The correct sequence of reaction to be performed to convert benzene into m-bromoaniline is.
  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review.
  • Benchchem. (n.d.). Technical Support Center: Nitration of m-Nitroaniline to 2,3,4,6-Tetranitroaniline.
  • Brainly.in. (2024). Why aniline cannot be nitrated directly? and also bromination of aniline also follows the same method as.
  • NIH. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • (n.d.). Nitration and aromatic reactivity.
  • Brainly. (2024). [FREE] Why can't aniline be nitrated directly? Additionally, explain why the bromination of aniline follows the.
  • (n.d.). Aromatic Nitration.
  • Benchchem. (n.d.). Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration.
  • ResearchGate. (2015). NITRATION A little practical guide for students.
  • Benchchem. (n.d.). Controlling regioselectivity in aromatic nitration reactions.
  • (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Considerations.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • ResearchGate. (n.d.). Research progress of clean nitration of aromatic compounds.
  • Quora. (2018). Why is it impossible to prepare p-nitroaniline directly from aniline?.
  • (2025). Research Progress on Continuous-Flow Nitrification Technology and Equipment.
  • ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

Sources

Technical Support Center: Halogenation Optimization Hub

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Halogenation Optimization Hub , designed for immediate application in a research setting.

Topic: Solvent Effects on Regioselectivity of Bromination Ticket ID: BR-SOLV-001 Status: Resolved (Knowledge Base Article)

Executive Summary: The Solvent as a Reagent

In bromination protocols, the solvent is not merely a medium; it is a mechanistic switch . Your choice of solvent dictates the reaction pathway (Radical vs. Ionic), the active electrophile species (


 vs. 

vs.

), and the stabilization of the transition state.

Key Diagnostic Rule:

  • Non-Polar / Low Dielectric (e.g.,

    
    , 
    
    
    
    ):
    Favors Radical pathways (side-chain) or Non-ionized substrates (monosubstitution).
  • Polar / High Dielectric (e.g.,

    
    , 
    
    
    
    ):
    Favors Ionic pathways (ring substitution) or Ionized substrates (polysubstitution).

Interactive Troubleshooting (FAQs)

Case A: "I am trying to brominate the benzene ring using NBS, but I keep getting benzylic bromination."

Diagnosis: You are likely using a non-polar solvent (like


 or Benzene) which promotes the Wohl-Ziegler radical mechanism.
The Fix:  Switch to a polar aprotic solvent like Acetonitrile (

)
.
  • Mechanism: In non-polar solvents, NBS serves as a slow source of

    
     radicals.[1] In acetonitrile, the solvent stabilizes the succinimide anion and the bromonium ion (
    
    
    
    ), shifting the mechanism from radical substitution to Electrophilic Aromatic Substitution (SEAr).
  • Reference: Cantillo, D. et al. (2014) demonstrated high regioselectivity in acetonitrile for ring bromination.[2] [1]

Case B: "My phenol substrate is turning into a tarry mixture of poly-brominated products. I only want the ortho-isomer."

Diagnosis: You are likely using a polar protic solvent (like water or methanol) or running the reaction without temperature control. The Fix: Switch to Carbon Disulfide (


)  or Dichloromethane (DCM)  at low temperatures (

).
  • Causality: In water, phenol exists in equilibrium with phenoxide (highly activating), and water polarizes the

    
     bond, creating a "super-electrophile" environment. In 
    
    
    
    , phenol remains non-ionized, and the non-polar solvent does not stabilize the charge-separated transition state required for rapid polysubstitution.
  • Protocol Note: Add the bromine solution dropwise to keep the local concentration of electrophile low (Dilution Principle). [2]

Case C: "I need high Para-selectivity for an activated aniline, but I'm getting a statistical Ortho/Para mix."

Diagnosis: The ortho positions are kinetically accessible.[3] You need to increase the steric bulk of the electrophile or the solvent cage. The Fix: Use a Dioxane/Bromine complex or a bulky solvent system.

  • Mechanism: Dioxane forms a charge-transfer complex with

    
     (Dioxane dibromide).[1] This bulky electrophile faces significant steric hindrance at the ortho position, thermodynamically and kinetically favoring the para position. [3]
    

Decision Matrix & Pathways (Visuals)

Diagram 1: The Solvent-Mechanism Switch

This flowchart guides the user to the correct solvent based on the desired reaction site (Ring vs. Side-chain).

SolventDecisionMatrix Start Target Substrate: Toluene/Alkylbenzene Goal Desired Outcome? Start->Goal SideChain Side-Chain Bromination (Benzylic) Goal->SideChain Benzylic C-H Ring Ring Bromination (SEAr) Goal->Ring Aromatic C-H SolventRadical Solvent: CCl4, Benzene, or Cyclohexane + Light/Heat SideChain->SolventRadical SolventIonic Solvent: Acetonitrile (MeCN) + Lewis Acid (optional) Ring->SolventIonic MechanismRadical Mechanism: Radical (Wohl-Ziegler) Species: Br• SolventRadical->MechanismRadical MechanismIonic Mechanism: Ionic (SEAr) Species: Br+ / Polarized Br-Br SolventIonic->MechanismIonic

Figure 1: Decision matrix for selecting solvents based on mechanistic requirements (Radical vs. Ionic).

Diagram 2: Phenol Regioselectivity Control

Visualizing how solvent polarity dictates mono- vs. poly-substitution.[1]

PhenolSelectivity Phenol Substrate: Phenol WaterPath Solvent: H2O (Polar Protic) Phenol->WaterPath CS2Path Solvent: CS2 (Non-Polar) Phenol->CS2Path IntermediateWater Intermediate: Phenoxide Ion (Highly Active) WaterPath->IntermediateWater Ionization IntermediateCS2 Intermediate: Non-ionized Phenol CS2Path->IntermediateCS2 No Ionization ProductPoly Product: 2,4,6-Tribromophenol (Poly-substitution) IntermediateWater->ProductPoly Fast Reaction ProductMono Product: o/p-Bromophenol (Mono-substitution) IntermediateCS2->ProductMono Slow Reaction

Figure 2: Impact of solvent polarity on the ionization state of phenol and subsequent bromination degree.

Standard Operating Protocols (SOPs)

Protocol A: Monobromination of Phenol (High Regiocontrol)

Target: Ortho/Para isomers without polysubstitution.

  • Preparation: Dissolve phenol (10 mmol) in Carbon Disulfide (

    
    )  or DCM  (20 mL).
    
    • Note:

      
       is highly flammable; use essentially spark-free environments.[1] DCM is a safer alternative with similar non-polar benefits for this reaction.[1]
      
  • Temperature Control: Cool the solution to 0°C – 5°C using an ice bath.

    • Why: Reduces kinetic energy, preventing the activation energy threshold for polysubstitution from being crossed.

  • Addition: Dissolve

    
     (10 mmol, 1.0 eq) in the same solvent (
    
    
    
    /DCM). Add this solution dropwise over 30 minutes with vigorous stirring.
    • Self-Validating Step: The orange color of bromine should disappear almost instantly upon hitting the reaction mixture. If color persists, stop addition and check temperature.

  • Workup: Allow to warm to RT. Wash with

    
     (aq) to quench unreacted bromine.[1] Separate organic layer, dry over 
    
    
    
    , and evaporate.
Protocol B: Ring Bromination using NBS (The "Acetonitrile Shift")

Target: Brominating an aromatic ring using NBS, avoiding side-chains.

  • Solvent Choice: Use Acetonitrile (

    
    ) .[1] Do NOT use 
    
    
    
    .
  • Catalyst: Add 5-10 mol% of

    
     or a Lewis Acid (
    
    
    
    ) if the ring is deactivated.[1] For activated rings (anisole), no catalyst is needed.[1]
  • Procedure: Dissolve substrate in

    
    . Add NBS (1.05 eq) in one portion. Stir at RT.
    
    • Mechanism Check: Acetonitrile solvates the transition state, facilitating the heterolytic cleavage of the N-Br bond to generate electrophilic bromine species. [4]

Comparative Data: Solvent Effects

SolventDielectric Constant (

)
Dominant MechanismPrimary Product (Toluene Substrate)Primary Product (Phenol Substrate)
Water 80.1Ionic (Assisted)Ring (Ortho/Para)2,4,6-Tribromophenol
Acetonitrile 37.5Ionic (

transfer)
Ring (Para major)Mono-bromo (Para major)
Acetic Acid 6.2Ionic (Acid Cat.)[1]Ring (Ortho/Para)Mono-bromo

/

2.2 / 2.6Radical (if NBS/Light)Benzyl BromideMono-bromo (Ortho/Para mix)

References

  • Cantillo, D., et al. (2014).[1][2] In Situ Generated N-Bromoamides as Brominating Agents. Journal of Organic Chemistry. Available at: [Link]

  • Khan Academy. Bromination of Phenol | Electrophilic Aromatic Substitution. Available at: [Link]

  • Podgoršek, A., et al. (2009).[1][4] Green Bromination of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Available at: [Link]

Sources

Validation & Comparative

mass spectrometry of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

Executive Summary & Analytical Context

4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS: Analogous structures often unlisted, chemically distinct as an intermediate) is a critical building block in the synthesis of benzimidazoles and kinase inhibitors.[1] Its structure features three analytically distinct moieties: a bromine atom (providing a distinct isotopic signature), a nitro group (electron-withdrawing, affecting ionization), and a para-methoxybenzyl (PMB) protecting group (labile under high energy).[1]

For researchers and drug development professionals, the analytical challenge lies in selecting an ionization method that preserves the molecular ion (


 or 

) while providing sufficient structural evidence. This guide objectively compares Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Impact (EI) to determine the optimal workflow for structural confirmation and purity assessment.[1]

Comparative Analysis of Ionization Techniques

The following assessment contrasts the performance of three standard MS interfaces for this specific nitroaniline derivative.

Table 1: Performance Matrix for 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chem. Ion.) EI (Electron Impact - GC/MS)
Primary Ion Observed

(Protonated)

or


(Molecular Ion)
Intact Ion Stability High (Soft ionization)Medium (Thermal degradation risk)Low (Extensive fragmentation)
PMB Group Behavior Often preserved; cleavage requires CID.[1]Partial thermal cleavage of PMB often observed in source.PMB cation (

121) is often the Base Peak (100%).[1]
Sensitivity High (due to secondary amine basicity).[1]Moderate (Nitro group reduces proton affinity).[1]High (for fragments); Low (for molecular ion).[1]
Isotopic Fidelity Excellent (Clear

doublet).[1]
Good, but background noise can interfere.Excellent.
Recommended Use Purity & Intact Mass Confirmation Alternative if ESI is suppressed by matrix.[1]Structural Fingerprinting
Critical Insight: The "PMB Liability"

In EI-MS , the PMB group typically dominates the spectrum as the tropylium-like cation (


 121), often obscuring the brominated core. ESI-MS  is the superior choice for quantifying the intact molecule because the "soft" ionization process prevents in-source loss of the protecting group, allowing for accurate monitoring of reaction completion (e.g., N-alkylation steps).

Fragmentation Mechanics & Signaling Pathways

Understanding the fragmentation logic is essential for validating the compound's identity. The presence of the Nitro group and Bromine dictates the dissociation pathways.

Theoretical Fragmentation Pathway (ESI-MS/MS)
  • Precursor Selection:

    
     at 
    
    
    
    (1:1 ratio).[1]
  • Primary Loss: Cleavage of the N-benzyl bond, releasing the PMB moiety (neutral loss of 121 Da or formation of cation).

  • Secondary Loss: Loss of the Nitro group (

    
     or 
    
    
    
    ) from the core aniline.

Figure 1: Proposed ESI-MS/MS Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 337 / 339 (1:1) (Intact Molecule) Transition1 Transition State Inductive destabilization at Benzyl-N bond Precursor->Transition1 CID Energy Fragment_Core Core Aniline Ion [4-Bromo-2-nitroaniline+H]+ m/z ~217 / 219 Transition1->Fragment_Core Neutral Loss of PMB Fragment_PMB PMB Cation (Methoxybenzyl) m/z 121 (Often Base Peak in EI) Transition1->Fragment_PMB Charge Retention on PMB Fragment_NitroLoss Nitro Loss [Core - NO2] m/z ~171 / 173 Fragment_Core->Fragment_NitroLoss -NO2 (46 Da)

Caption: Logical dissociation workflow of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline under Collision Induced Dissociation (CID).

Experimental Protocol: Self-Validating LC-MS Workflow

This protocol is designed to be self-validating : the presence of the bromine doublet serves as an internal check for interference.

Objective: Confirm synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline and assess purity.

A. Sample Preparation
  • Solvent: Acetonitrile (HPLC Grade).[1] Reason: Methanol can occasionally cause transesterification or adducts with nitro compounds under high heat.[1]

  • Concentration: 10 µg/mL (10 ppm).

  • Safety: Nitroanilines are potential mutagens and skin irritants.[1] Handle in a fume hood with nitrile gloves.[1]

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

    • Why? The PMB and Bromo groups make this molecule highly lipophilic. It will elute late (approx.[1] 3.5 - 4.0 min).[1]

C. MS Parameters (ESI Positive Mode)
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V. Note: Keep low to prevent in-source fragmentation of the PMB group.

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

D. Data Interpretation (The Validation Step)
  • Check the Isotope Pattern: Look for the parent ion doublet at

    
     337 and 339.
    
    • Validation Rule: The intensity ratio must be approximately 1:1 . If the 339 peak is <80% of the 337 peak, check for co-eluting contaminants or detector saturation.

  • Check for In-Source Fragmentation: Look for a peak at

    
     121.[1]
    
    • Validation Rule: In a "soft" ESI scan, the 121 peak should be <10% of the parent ion. If it is dominant, lower the Cone Voltage.

References

  • Smyth, W. F. (2005).[1][2] "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules." Journal of Chromatography B, 824(1-2), 1-20.[1][2] Link

  • Holčapek, M., et al. (2010).[1] "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry, 45(9).[1] (Authoritative grounding for ESI vs APCI mechanisms).

  • BenchChem. (2025).[1][3] "ESI-MS Fragmentation Analysis: A Comparative Guide to Confirming (4-Nitro-benzyl)-phosphonic Acid Structure." (Reference for nitro-group fragmentation behavior). Link[1]

  • NIST Chemistry WebBook. "Nitroaniline and Bromoaniline Mass Spectra." (Standard reference for EI fragmentation patterns of core aniline structures). Link

Sources

A Researcher's Guide to the Elemental Analysis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Methods, Validation, and Comparative Insights

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For a compound such as 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, a molecule with potential applications in medicinal chemistry, confirming its elemental composition is a critical checkpoint for purity and structural integrity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound, offering experimental protocols and data interpretation insights for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis

Elemental analysis serves as a fundamental tool to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (in this case, bromine and oxygen) within a sample.[1] This quantitative information is vital for:

  • Structural Verification: Confirming that the empirical formula of the synthesized compound aligns with its theoretical composition.

  • Purity Assessment: Elemental analysis is highly sensitive to impurities, and significant deviations from theoretical values can indicate the presence of residual solvents, starting materials, or byproducts. Many leading scientific journals require elemental analysis data to be within ±0.4% of the calculated values for publication of new compounds.[2]

  • Regulatory Compliance: For pharmaceutical development, precise elemental composition data is a prerequisite for regulatory submissions.

Theoretical Elemental Composition of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

The first step in any elemental analysis is the calculation of the theoretical composition based on the compound's molecular formula.

Molecular Formula: C₁₄H₁₃BrN₂O₃[3][4][5]

Molecular Weight: 337.17 g/mol [3][4][5]

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (14 * 12.011) / 337.17 * 100% = 49.87%

  • Hydrogen (H): (13 * 1.008) / 337.17 * 100% = 3.89%

  • Bromine (Br): (1 * 79.904) / 337.17 * 100% = 23.69%

  • Nitrogen (N): (2 * 14.007) / 337.17 * 100% = 8.31%

  • Oxygen (O): (3 * 15.999) / 337.17 * 100% = 14.23%

ElementSymbolAtomic WeightNumber of AtomsTotal MassPercentage (%)
CarbonC12.01114168.15449.87
HydrogenH1.0081313.1043.89
BromineBr79.904179.90423.69
NitrogenN14.007228.0148.31
OxygenO15.999347.99714.23
Total 337.173 100.00

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable elemental composition data. Below is a comparison of the most relevant methods for a compound like 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Combustion Analysis: The Gold Standard for C, H, N

Combustion analysis is the most widely used and accepted method for determining the percentages of carbon, hydrogen, and nitrogen in organic compounds.[6][7]

  • Principle: A small, precisely weighed sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These combustion gases are then separated and quantified by detectors, such as a thermal conductivity detector (TCD).[8][9]

  • Advantages: High precision and accuracy (typically within ±0.3%), requires a small sample size (a few milligrams), and is a well-established and robust technique.[1][10]

  • Limitations: Oxygen is typically determined by pyrolysis in a separate analysis and not directly by combustion. Halogens like bromine require special handling and scrubbing reagents to prevent interference with the detectors and damage to the instrument.[11]

Determination of Bromine: Specialized Techniques

The quantification of bromine in an organic matrix necessitates a different approach.

  • Oxygen Flask Combustion: A classic method where the sample is combusted in a sealed flask containing oxygen. The resulting bromide ions are absorbed into a solution and then quantified by titration or ion chromatography.[10]

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS): While often used for trace elemental impurity analysis in pharmaceuticals, ICP-based methods can be adapted for the quantification of bromine after sample digestion.[12][13][14][15] These techniques offer high sensitivity.[16]

    • Principle: The sample is introduced into a high-temperature argon plasma, which excites the atoms. In ICP-OES, the emitted light at characteristic wavelengths is measured. In ICP-MS, the ions are separated based on their mass-to-charge ratio.

    • Advantages: High sensitivity and the ability to analyze multiple elements simultaneously.[16]

    • Limitations: Requires complete sample digestion, which can be complex for halogenated organic compounds. The instrumentation is also more expensive than combustion analyzers.

The following diagram illustrates the typical workflow for a comprehensive elemental analysis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.

Elemental_Analysis_Workflow cluster_CHN CHN Analysis cluster_Br Bromine Analysis cluster_O Oxygen Analysis CHN_Sample Weigh Sample (1-3 mg) Combustion Combustion in O₂ Atmosphere (900-1000°C) CHN_Sample->Combustion Gas_Separation Gas Chromatography Separation Combustion->Gas_Separation Detection_CHN Thermal Conductivity Detector (TCD) Gas_Separation->Detection_CHN CHN_Result Calculate %C, %H, %N Detection_CHN->CHN_Result Comparison Compare Experimental vs. Theoretical Values CHN_Result->Comparison Br_Sample Weigh Sample (5-10 mg) Digestion Oxygen Flask Combustion or Microwave Digestion Br_Sample->Digestion Quantification Ion Chromatography or ICP-OES/MS Digestion->Quantification Br_Result Calculate %Br Quantification->Br_Result Br_Result->Comparison O_Sample Weigh Sample (1-3 mg) Pyrolysis Pyrolysis in Inert Gas (High Temperature) O_Sample->Pyrolysis CO_Conversion Conversion to CO Pyrolysis->CO_Conversion Detection_O TCD or IR Detector CO_Conversion->Detection_O O_Result Calculate %O Detection_O->O_Result O_Result->Comparison Start 4-Bromo-N-(4-methoxybenzyl) -2-nitroaniline Sample Start->CHN_Sample Start->Br_Sample Start->O_Sample Final_Report Final Purity and Composition Report Comparison->Final_Report

Caption: Workflow for the complete elemental analysis.

Experimental Protocol: Combustion Analysis for C, H, and N

This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content using a modern elemental analyzer.

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes the relationship between the detector signal and the elemental mass.

  • Sample Preparation:

    • Ensure the sample of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is homogenous and dry.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

  • Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (~950°C) with a pulse of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, Nₓ) are passed through a reduction furnace to convert nitrogen oxides to N₂.

    • The gases are then separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Processing:

    • The instrument software automatically calculates the percentage of C, H, and N based on the sample weight and the integrated detector signals, using the calibration factor.

Data Interpretation and Validation

The trustworthiness of elemental analysis data hinges on a self-validating system.

ParameterAcceptance CriteriaRationale
Accuracy Experimental values should be within ±0.4% of the theoretical values.This is the widely accepted industry and academic standard for claiming a compound's purity and correct structure.[2]
Precision The relative standard deviation (RSD) of replicate measurements should be ≤0.3%.Demonstrates the reproducibility of the method and the homogeneity of the sample.
Standard Verification Analysis of a known standard should yield results within the certified range.Confirms the instrument is performing correctly and the calibration is valid.

The following diagram illustrates the logical flow of data validation.

Data_Validation_Logic cluster_validation Validation Checks Start Experimental Data (%C, %H, %N, %Br, %O) Accuracy_Check Accuracy Check: |Experimental - Theoretical| ≤ 0.4% ? Start->Accuracy_Check Precision_Check Precision Check: RSD of Replicates ≤ 0.3% ? Start->Precision_Check Standard_Check Standard Verification: Known Standard in Spec? Start->Standard_Check Theoretical Theoretical Values (Calculated from Formula) Theoretical->Accuracy_Check Accuracy_Check->Precision_Check  Pass Result_Invalid Data is Invalid (Investigate and Re-run) Accuracy_Check->Result_Invalid  Fail Precision_Check->Standard_Check  Pass Precision_Check->Result_Invalid  Fail Result_Valid Data is Valid Standard_Check->Result_Valid  Pass Standard_Check->Result_Invalid  Fail

Caption: Logical flow for validating elemental analysis data.

Conclusion

The elemental analysis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a multi-step process that requires a combination of techniques to achieve a complete and accurate compositional profile. While combustion analysis is the cornerstone for determining carbon, hydrogen, and nitrogen, specialized methods are necessary for bromine and oxygen. By adhering to rigorous experimental protocols and data validation criteria, researchers can confidently verify the empirical formula and purity of this and other novel compounds, ensuring the integrity of their research and development efforts.

References

  • Appchem. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline | 957062-86-1. Available from: [Link]

  • CP Lab Safety. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline, min 98%, 1 gram. Available from: [Link]

  • Britannica. Bromine - Halogen, Uses, Properties. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available from: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Wikipedia. Bromine test. Available from: [Link]

  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Available from: [Link]

  • Elementar. Elemental analysis: operation & applications. Available from: [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. Available from: [Link]

  • Weizmann Institute of Science. Elemental analysis. Available from: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available from: [Link]

  • MDPI. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Available from: [Link]

  • ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Available from: [Link]

  • Infinita Lab. All About Combustion Analysis. Available from: [Link]

Sources

Comparative Guide: Synthesis Routes for Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Synthetic Dilemma: Substituted nitroanilines are critical intermediates for high-value APIs (e.g., Linezolid precursors) and dyes. The presence of the nitro group (


) creates a unique electronic environment that dictates synthetic strategy.

This guide compares the three dominant methodologies:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The industrial workhorse, recently modernized by green micellar catalysis.
    
  • Palladium-Catalyzed Amination (Buchwald-Hartwig): The high-precision solution for deactivated or sterically hindered substrates.

  • Regioselective Nitration: The traditional "bottom-up" approach, often plagued by selectivity issues but viable with modern iron catalysts.

Key Insight: While Buchwald-Hartwig offers superior scope for meta-substituted systems, modern aqueous S


Ar (using TPGS-750-M) provides the highest atom economy and lowest E-factor for ortho/para-activated systems, rendering it the superior choice for sustainable manufacturing.

Strategic Decision Matrix

The following decision tree illustrates the logical flow for selecting the optimal synthesis route based on substrate availability and substitution patterns.

DecisionMatrix Start Target: Substituted Nitroaniline CheckPos Position of Leaving Group relative to Nitro Group? Start->CheckPos OrthoPara Ortho / Para CheckPos->OrthoPara Activated Meta Meta (Unactivated) CheckPos->Meta Deactivated CheckLG Leaving Group Type? OrthoPara->CheckLG RoutePd Route B: Pd-Catalysis (Buchwald-Hartwig) Meta->RoutePd Standard Choice CheckSub Substrate Availability? Meta->CheckSub Halide Unavailable Fluoro Fluorine (-F) CheckLG->Fluoro High Electronegativity ChloroBromo Chlorine/Bromine (-Cl/-Br) CheckLG->ChloroBromo Lower Electronegativity RouteSNAr Route A: Aqueous S_NAr (Micellar Catalysis) Fluoro->RouteSNAr Optimal ChloroBromo->RouteSNAr Requires High Temp or Phase Transfer RouteNitration Route C: Direct Nitration (Fe-Catalyzed) CheckSub->RouteNitration Start from Aniline

Figure 1: Strategic decision matrix for selecting the synthesis route. Blue nodes indicate decision points; green/red nodes indicate the recommended methodology.

Deep Dive: Mechanistic & Performance Comparison

Route A: Modern Aqueous S Ar (The Green Standard)

Mechanism: Addition-Elimination via Meisenheimer Complex. Best For: Ortho- or para-fluoronitrobenzenes.[1]

Traditionally, S


Ar required toxic dipolar aprotic solvents (DMF, DMSO) and high temperatures. The modern approach utilizes TPGS-750-M , a designer surfactant that forms nanomicelles in water.[2][3] The lipophilic substrates migrate into the micelle core, creating a high local concentration that accelerates the reaction at mild temperatures, often without external heat.
  • Why Fluorine? Unlike S

    
    2, where iodine is the best leaving group, S
    
    
    
    Ar favors fluorine. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step).
Route B: Buchwald-Hartwig Amination (The Precision Tool)

Mechanism: Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition


 Amine Coordination 

Reductive Elimination). Best For: Meta-substituted aryl halides or electron-rich systems where S

Ar fails.

The Challenge: Nitro groups are notorious catalyst poisons and can undergo competing reduction to anilines. The Solution: Specialized ligand systems.[4]

  • BrettPhos / RuPhos: Bulky, electron-rich phosphine ligands prevent catalyst deactivation and facilitate the reductive elimination step, even in the presence of sensitive nitro groups.

Comparative Performance Metrics
MetricRoute A: Aqueous S

Ar
Route B: Buchwald-HartwigRoute C: Fe-Catalyzed Nitration
Atom Economy High (Loss of HF/HCl only)Moderate (Ligand/Base waste)Low (Acid waste, isomers)
Regioselectivity 100% (Determined by LG)100% (Determined by LG)Variable (Mix of o/m/p)
Cost Low (Surfactant recyclable)High (Pd catalyst + Ligand)Low (Reagents cheap)
Scalability Excellent (Water as solvent)Good (Requires inert gas)Moderate (Exothermic safety)
E-Factor < 5 (Green)20–50> 50 (Acid waste)

Experimental Protocols

Protocol 1: Green S Ar in Water (Micellar Catalysis)

Target: N-Morpholino-4-nitroaniline Reference Grounding: Adapted from Lipshutz et al. (TPGS-750-M technology).[5]

Reagents:

  • 4-Fluoronitrobenzene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • 2 wt % TPGS-750-M in water (Reaction Medium)[3]

Workflow:

  • Preparation: In a round-bottom flask, dissolve TPGS-750-M in degassed water to create a 2 wt % clear solution.

  • Addition: Add 4-fluoronitrobenzene and morpholine directly to the aqueous solution. The mixture will appear heterogeneous.

  • Reaction: Stir vigorously at room temperature (25 °C). The hydrophobic reactants will migrate into the micellar cores.

  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (Rf ~0.6) will disappear, and a bright yellow/orange product (Rf ~0.3) will appear.

  • Workup: Add a minimum amount of EtOAc to extract the product. The aqueous layer (containing the surfactant) can be recycled.

  • Purification: Concentrate the organic layer. Recrystallize from Ethanol/Water to yield yellow needles.

Self-Validation Check:

  • Visual: Reaction mixture typically turns from pale yellow to deep orange/red as the nitroaniline forms.

  • NMR: Disappearance of the doublet at

    
     ~7.0-7.2 ppm (Ar-F ortho protons) confirms conversion.
    
Protocol 2: Pd-Catalyzed Amination of m-Chloronitrobenzene

Target: N-Phenyl-3-nitroaniline Reference Grounding: Adapted from Buchwald & Hartwig methodologies using BrettPhos.

Reagents:

  • 1-Chloro-3-nitrobenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd(OAc)

    
     (1 mol %)
    
  • BrettPhos (2 mol %)

  • Cs

    
    CO
    
    
    
    (1.4 equiv)
  • 1,4-Dioxane (anhydrous, degassed)

Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)

    
     and BrettPhos in dioxane (1 mL) and stir for 1 minute at 80°C to activate the catalyst (solution turns from orange to pale yellow).
    
  • Loading: Add the activated catalyst solution to a vial containing the aryl halide, amine, and Cs

    
    CO
    
    
    
    .
  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

  • Purification: Flash column chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    

Critical Control Point:

  • Strict Anaerobic Conditions: Oxygen will rapidly oxidize the phosphine ligand, killing the reaction. The solution must remain clear/yellow; precipitation of Pd-black indicates catalyst decomposition.

Mechanistic Visualization (S Ar Pathway)

The following diagram details the energetic pathway of the S


Ar reaction, highlighting the critical role of the Meisenheimer Complex.

SNArMechanism cluster_stabilization Stabilization Factors SM Reactants (Ar-F + Amine) TS1 Transition State 1 (Nucleophilic Attack) SM->TS1 Rate Limiting (If X=H, Cl) Note2 Fluorine (X=F) stabilizes TS1 via induction SM->Note2 Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Note1 EWG (NO2) withdraws e- density, stabilizing negative charge Inter->Note1 Prod Product (Substituted Nitroaniline) TS2->Prod Fast Step (Restores Aromaticity)

Figure 2: Reaction coordinate pathway for S


Ar. Note that for Fluorine, TS1 is lower in energy compared to Chlorine due to inductive stabilization.

References

  • Lipshutz, B. H., et al. (2011). "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[2][5] Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2008). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonia and Amine Surrogates." Journal of the American Chemical Society.[6][7]

  • Hartwig, J. F. (2010). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

  • Copin, C., et al. (2015).[7] "S

    
    Ar versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry.[7] 
    
  • Maiti, D., et al. (2018).[1][8] "Regioselective nitration of anilines with Fe(NO

    
    )
    
    
    
    ·9H
    
    
    O as a promoter and a nitro source."[8][9] Organic & Biomolecular Chemistry.

Sources

Strategic Selection of Aniline Protecting Groups: A Comparative Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Protecting Groups for Aniline Synthesis Content Type: Publish Comparison Guide

Introduction: The Aniline Paradox

In drug discovery, the aniline moiety is ubiquitous yet chemically paradoxical. It is a potent nucleophile requiring protection from electrophiles, yet it is also electron-rich, making the aromatic ring susceptible to unwanted oxidation or electrophilic aromatic substitution (EAS).

As Senior Application Scientists, we rarely select a protecting group (PG) merely to "mask" a nitrogen. We select it to tune the electronics of the ring, direct regioselectivity , or enable orthogonal deprotection strategies in late-stage functionalization.

This guide moves beyond standard textbook lists. It compares the performance of Carbamates, Amides, and Sulfonamides specifically for aniline substrates, supported by experimental protocols and stability data.

Part 1: The Electronic Modulators (Carbamates)

Contenders: tert-Butyloxycarbonyl (Boc ) vs. Benzyloxycarbonyl (Cbz ) vs. 9-Fluorenylmethyloxycarbonyl (Fmoc )[1]

Carbamates are the "gold standard" for modulating aniline nucleophilicity without completely deactivating the aromatic ring.

Comparative Analysis
FeatureBoc (Acid Labile) Cbz (Hydrogenolysis) Fmoc (Base Labile)
Aniline Yield High (>90%)High (>85%)Moderate to High (70-90%)
Ring Electronics Moderate DeactivationModerate DeactivationModerate Deactivation
Ortho-Lithiation Excellent Director (via O-coordination)PoorPoor
Key Weakness Unstable to Lewis Acids (

,

)
Incompatible with S/Halogenated substrates (poison Pd)Solubility issues; unstable to secondary amines
Expert Insight:

Use Boc when you need to perform Directed Ortho-Metalation (DoM) . The carbonyl oxygen of the Boc group coordinates with organolithiums (e.g.,


-BuLi), directing functionalization to the ortho position. Cbz lacks this utility due to the steric bulk of the benzyl group and competing reactivity.
Experimental Protocol: Chemoselective Boc-Protection of Aniline

Challenge: Protecting an aniline in the presence of an aliphatic amine. Solution: Exploit the


 difference (Aniline 

vs. Aliphatic Amine

).
  • Dissolution: Dissolve diamine (1.0 equiv) in EtOH.

  • Buffering: Add 1.0 equiv of dilute HCl. The aliphatic amine protonates first (

    
    ), rendering it non-nucleophilic. The aniline remains free (
    
    
    
    ).
  • Addition: Add

    
     (1.1 equiv) and mild base (
    
    
    
    ) to maintain pH ~4-5.
  • Workup: Extract with EtOAc.

    • Result: >95% selectivity for

      
      -Boc-aniline.
      
Part 2: The Robust Directors (Amides)

Contenders: Acetyl (Ac ) vs. Trifluoroacetyl (TFA )

Amides are far more robust than carbamates but significantly deactivate the ring, which is useful for preventing oxidation.

Comparative Analysis
FeatureAcetyl (Ac) Trifluoroacetyl (TFA)
Installation

or


(TFAA)
Deprotection Harsh (Strong Acid/Base + Heat)Mild (Mild Base, RT)
EAS Directing Para-directing (Steric bulk)Meta-directing (Strong EWG)
Stability Survives almost anything except hydrolysisLabile to reduction (

)
Expert Insight:

Choose TFA over Ac for multi-step synthesis. The Acetyl group is notoriously difficult to remove from anilines, often requiring reflux in 6M HCl or KOH, which can hydrolyze esters or racemize chiral centers elsewhere. The TFA group, due to the electron-withdrawing


, makes the carbonyl highly electrophilic, allowing hydrolysis under mild conditions (

, MeOH, RT).
Experimental Protocol: TFA Protection
  • Setup: Charge flask with aniline (10 mmol) in DCM (dry). Add Pyridine (1.2 equiv).

  • Addition: Cool to 0°C. Dropwise add Trifluoroacetic Anhydride (TFAA, 1.1 equiv). Caution: Exothermic.

  • Reaction: Warm to RT. Stir 2h.

  • Quench: Wash with 1M HCl (removes pyridine), then Brine.

    • Yield: Typically 92-98%.

Part 3: The Alkylation Shields (Sulfonamides)

Contenders: Tosyl (Ts ) vs. 2-Nitrobenzenesulfonyl (Ns / Nosyl)

This is the most critical distinction for drug development. Sulfonamides allow for alkylation of the nitrogen (Mitsunobu or alkyl halide), but removal is the bottleneck.

Comparative Analysis
FeatureTosyl (Ts) Nosyl (Ns)
Primary Use "Permanent" protectionFukuyama Alkylation
Alkylation Possible (requires strong base)Excellent (Mitsunobu compatible)
Deprotection Difficult (Na/Naphthalene or conc. Acid)Orthogonal (Thiol/Base)
Atom Economy GoodPoor (High MW)
Expert Insight:

Avoid Tosyl if you need to reveal the free amine later. The reductive conditions required to cleave a Tosyl-Aniline bond (e.g., Sodium Naphthalenide) will reduce alkenes, ketones, and halides. Use Nosyl. The Nosyl group allows for the Fukuyama Amine Synthesis . After alkylating the aniline, the Nosyl group is removed via Nucleophilic Aromatic Substitution (


) using Thiophenol (

) and base (

), which is compatible with almost all other functional groups.
Part 4: Data Visualization & Decision Logic
Figure 1: Aniline Protection Decision Tree

Caption: Logical flow for selecting the optimal protecting group based on downstream chemistry requirements.

AnilinePGSelection Start Start: Aniline Protection Q1 Is the goal to alkylate the Nitrogen? Start->Q1 Q2 Is the goal Ortho-Lithiation? Q1->Q2 No Res_Nosyl Select: Nosyl (Ns) (Fukuyama Protocol) Q1->Res_Nosyl Yes Q3 Is mild deprotection required? Q2->Q3 No Res_Boc Select: Boc (Directs Ortho-Lithiation) Q2->Res_Boc Yes Res_TFA Select: Trifluoroacetyl (TFA) (Base Labile) Q3->Res_TFA Yes (Base sensitive) Res_Ac Select: Acetyl (Ac) (Max Stability) Q3->Res_Ac No (Requires Robustness) Res_Cbz Select: Cbz (Hydrogenolysis) Q3->Res_Cbz Yes (Acid sensitive)

Figure 2: Orthogonal Deprotection of Nosyl-Aniline (Fukuyama)

Caption: Mechanism of Nosyl cleavage using Thiophenol, avoiding harsh reductive conditions.

NosylDeprotection Step1 N-Alkylated Nosyl-Aniline Transition Meisenheimer Complex Step1->Transition Nucleophilic Attack Reagent PhSH (Thiophenol) + K2CO3 Reagent->Transition Product Secondary Aniline (Free Amine) Transition->Product Elimination Byproduct SO2 + Thioether adduct Transition->Byproduct

Part 5: Stability Matrix (Experimental Data)

The following table summarizes the stability of protected anilines against common reagents. (S = Stable, U = Unstable/Cleaves, M = Marginal)

Reagent / ConditionBoc Cbz Acetyl TFA Tosyl Nosyl
TFA / DCM (Acid) U SSSSS

/ Pd/C (Red)
SU SSSU
NaOH / MeOH (Base) SSS (Slow)U (Fast) SS

(Strong Red)
U U U U SU

-BuLi (Lithiation)
Director U U U SU

(Birch)
SU SSU U
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a versatile synthetic method for secondary amines. Chemical Communications.

  • Organic Syntheses. (1976). Trifluoroacetylation of Anilines: N-Trifluoroacetanilide.[2] Org.[3][4][5][6][7] Synth. 1976, 56, 40.

  • Perron, V., et al. (2009).[8] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis.[3][4][5][6][7][9][10][11][12][13]

  • BenchChem. (2025).[3][9][13] Comparative Guide to Amine Protecting Groups.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

[1]

Part 1: Executive Safety Directive

Stop and Read: Improper disposal of halogenated nitroanilines poses severe environmental risks and potential for formation of toxic combustion byproducts (HBr, NOx) if incinerated incorrectly.

Immediate Action Summary:

  • Segregate: This is a Halogenated Organic waste. NEVER mix with non-halogenated solvents (e.g., pure acetone/methanol) if a separate halogenated stream exists, as this increases disposal costs and complicates incineration.

  • Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential slow corrosion or catalytic decomposition risks associated with nitro-aromatics.[1]

  • Labeling: Explicitly mark as "TOXIC" and "HALOGENATED."

Part 2: Hazard Profile & Causality

To ensure safe handling, you must understand the why behind the protocols. This compound combines three specific hazard motifs:

Hazard MotifChemical BasisOperational Risk
Nitro Group (-NO₂) High-energy nitrogen-oxygen bonds.[1]Thermal Instability: Potential for energetic decomposition if heated or mixed with strong reducers/bases.
Halogen (Bromine) C-Br bond.[1]Incineration Hazard: Upon combustion, releases Hydrogen Bromide (HBr) gas. Requires scrubbed incineration (Halogenated Waste Stream).
Aniline Core Aromatic amine.Toxicity: High acute toxicity (oral/dermal) and potential methemoglobinemia inducer. Aquatic toxin.

Part 3: Disposal Decision Logic (Workflow)

The following logic gate ensures the material ends up in the correct regulatory waste stream.

DisposalWorkflowStartWaste Source: 4-Bromo-N-(4-methoxybenzyl)-2-nitroanilineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure CompoundStateCheck->SolidPowder/CrystalsLiquidSolution / Mother LiquorStateCheck->LiquidDissolvedBin_SolidBIN A: Solid Hazardous Waste(Label: Toxic Solid)Solid->Bin_SolidDouble Bag & TagSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckTraceCheckConcentration > 1%?SolventCheck->TraceCheckNo (Acetone/EtOH)Bin_HaloBIN B: Halogenated Organic Liquid(Label: Toxic, Halogenated)SolventCheck->Bin_HaloYes (DCM/CHCl3)TraceCheck->Bin_HaloHigh Conc. (>1%)Bin_NonHaloBIN C: Non-Halogenated Organic Liquid(Only if <1% conc.)TraceCheck->Bin_NonHaloTrace Washings

Figure 1: Decision matrix for segregating 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline waste based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, recrystallization solids, weighing paper residues.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a fume hood to avoid dust inhalation.

  • Packaging:

    • Transfer the solid into a clear polyethylene bag or a screw-top glass vial.

    • Do not dump loose powder directly into a large 55-gallon drum; this creates a dust cloud hazard for waste technicians.[1]

  • Secondary Containment: Place the sealed bag/vial into the laboratory's "Solid Hazardous Waste" container (usually a wide-mouth HDPE drum).

  • Labeling:

    • Constituents: "4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant."

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC waste, rotary evaporator traps.

  • Solvent Assessment:

    • If solvent is DCM/Chloroform: Pour directly into the Halogenated Waste carboy.

    • If solvent is Acetone/Methanol/Ethyl Acetate:

      • Standard Practice: Treat as Halogenated Waste due to the presence of the bromine atom on the solute. This prevents "rogue halogens" from entering fuel-blending streams (non-halogenated waste is often used as fuel for cement kilns; halogens corrode these kilns).[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Why? Nitroanilines can degrade exothermically in strongly acidic or basic media. Neutralize with dilute NaHCO₃ or HCl before adding to the main waste carboy.

  • Container Closure: Cap the carboy immediately. Do not leave funnels in the neck (violates EPA closed-container regulations).[1]

Scenario C: Reaction Mixture (Special Case: Pd/C Catalyst)

If this compound was synthesized via reduction (e.g., nitro reduction) using Palladium on Carbon (Pd/C).[2]

  • Filtration: Filter the mixture through Celite to remove the Pd/C catalyst.

  • Catalyst Disposal: The filter cake (Pd/C) is Pyrophoric when dry.

    • Protocol: Keep the filter cake wet with water. Place the wet filter paper/Celite into a separate solid waste container labeled "Pyrophoric Solid Waste (Palladium)."

  • Filtrate Disposal: Dispose of the liquid filtrate containing the 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline as per Scenario B .

Part 5: Emergency Spill Response

Spill Class: Toxic Solid/Liquid.

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Wear N95 or P100 respirator if dust is present.

  • Containment (Liquid): Use absorbent pads or vermiculite. Do not use sawdust (combustible organic material + nitro compound = fire risk).

  • Cleanup (Solid):

    • Do not dry sweep (creates dust).

    • Use a wet paper towel or scoop to transfer to a bag.

    • Wash the surface with a mild soap solution; nitroanilines often stain surfaces yellow/orange.

Part 6: Regulatory Framework (References)

This protocol adheres to the following regulatory standards for chemical safety and waste management:

  • EPA Resource Conservation and Recovery Act (RCRA): Defines "Characteristic Waste" protocols. While this specific CAS is not a "U-Listed" waste, it must be treated as toxic and ignitable (if in solvent) under 40 CFR Part 261.

  • Prudent Practices in the Laboratory (NRC): Guidelines for segregating halogenated vs. non-halogenated solvents to prevent equipment corrosion during incineration.

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Mandates proper labeling of all secondary containers with full chemical names and hazard warnings.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.[3]

  • U.S. Environmental Protection Agency. (2023).[5] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[6]

  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-2-nitroaniline (Surrogate Data).

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